PNU109291
Description
Properties
IUPAC Name |
(1S)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-25-24(28)19-3-8-22-18(17-19)10-16-30-23(22)9-11-26-12-14-27(15-13-26)20-4-6-21(29-2)7-5-20/h3-8,17,23H,9-16H2,1-2H3,(H,25,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLSEQDYARNKTL-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C=C1)[C@@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187665-60-7 | |
| Record name | (1S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187665-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PNU 109291 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187665607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PNU-109291 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E4LJL8K38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PNU-109291: A Deep Dive into its Mechanism of Action as a Selective 5-HT1D Receptor Agonist
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of PNU-109291, a potent and selective serotonin (B10506) 5-HT1D receptor agonist. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of serotonergic compounds and their therapeutic potential, particularly in the context of migraine.
Core Mechanism of Action
PNU-109291 exerts its pharmacological effects primarily through its high-affinity and selective agonism at the serotonin 5-HT1D receptor. This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is predominantly coupled to the Gi/o signaling pathway. Activation of the 5-HT1D receptor by PNU-109291 initiates a cascade of intracellular events, the hallmark of which is the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in numerous cellular processes. The reduction in cAMP levels is believed to be a critical step in the therapeutic efficacy of 5-HT1D receptor agonists in the treatment of migraine.[1]
The selectivity of PNU-109291 is a key feature, with studies demonstrating a 5000-fold higher affinity for the primate 5-HT1D receptor over the closely related 5-HT1B receptor.[2][3] This selectivity is advantageous as it may reduce the potential for off-target effects, particularly vasoconstriction in coronary arteries, which has been a concern with less selective 5-HT1B/1D receptor agonists.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of PNU-109291.
Table 1: In Vivo Efficacy of PNU-109291
| Parameter | Species | Experimental Model | Value | Reference |
| IC50 | Guinea Pig | Inhibition of Electrically Induced Dural Plasma Extravasation | 4.2 nmol/kg (s.c.) | [2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway of the 5-HT1D receptor and a typical experimental workflow for characterizing a selective agonist like PNU-109291.
References
- 1. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 2. Effects of PNU-109,291, a selective 5-HT1D receptor agonist, on electrically induced dural plasma extravasation and capsaicin-evoked c-fos immunoreactivity within trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
PNU109291: A Technical Guide to its 5-HT1D Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU109291 is a potent and highly selective agonist for the serotonin (B10506) 5-HT1D receptor. This document provides an in-depth technical overview of its receptor selectivity profile, compiling available quantitative data on its binding affinity and functional activity. Detailed methodologies for the key experiments are provided to facilitate replication and further investigation. Signaling pathways and experimental workflows are visually represented to enhance understanding of the compound's pharmacological characteristics.
Introduction
This compound, chemically identified as (S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide, has emerged as a valuable research tool for elucidating the physiological and pathological roles of the 5-HT1D receptor. Its high selectivity distinguishes it from many other serotonergic compounds, making it a precise probe for studying 5-HT1D-mediated effects. Notably, it has been investigated for its potential therapeutic applications, particularly in the context of migraine, where it has been shown to reduce dural plasma extravasation initiated by trigeminal ganglion stimulation.[1][2] This guide synthesizes the critical data and methodologies that define the selectivity of this compound for the 5-HT1D receptor.
Quantitative Pharmacology
The selectivity of this compound is best understood through quantitative analysis of its binding affinity (Ki) and functional potency (EC50) at various serotonin (5-HT) receptor subtypes.
Radioligand Binding Affinity Profile
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. In these experiments, a radiolabeled ligand with known affinity for the receptor is competed with the test compound (this compound) at various concentrations. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, which is then used to calculate the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
The available data for this compound demonstrates its exceptional selectivity for the human 5-HT1D receptor.
| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT1D | Reference |
| 5-HT1D | 0.9 | - | [3] |
| 5-HT1B | 5775 | ~6400-fold | [3] |
| 5-HT1A | >1000 nM | >1000-fold | [2] |
| 5-HT2A | >1000 nM | >600-fold | [2] |
| 5-HT1E | No activity | - | [2] |
| 5-HT2B | No activity | - | [2] |
| 5-HT2C | No activity | - | [2] |
| 5-HT6 | No activity | - | [2] |
| 5-HT7 | No activity | - | [2] |
Table 1: this compound Binding Affinity (Ki) at Human Serotonin Receptors. This table summarizes the inhibition constants (Ki) of this compound at various serotonin receptor subtypes, highlighting its high affinity and selectivity for the 5-HT1D receptor.
Functional Activity Profile
Functional assays, such as the GTPγS binding assay, are employed to determine the potency and efficacy of a compound as an agonist or antagonist. These assays measure the functional consequence of receptor binding, such as the activation of G-proteins. The EC50 value represents the concentration of an agonist that produces 50% of the maximal response, while Emax represents the maximum response achievable by the agonist.
| Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) |
| 5-HT1D | GTPγS Binding | Data not available | Data not available |
| In vivo (pig) | Dural Plasma Extravasation | IC50 = 4.2 nmol/kg | - |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the selectivity profile of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound at various serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the human serotonin receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]5-HT for 5-HT1D).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the specific human 5-HT receptor subtype are prepared by homogenization and centrifugation. The final pellet is resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well microplate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled competing ligand (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of the specific radioligand (e.g., [³H]5-HT at a concentration close to its Kd).
-
50 µL of the membrane preparation.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for this compound is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as an agonist at the 5-HT1D receptor.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor.
-
[³⁵S]GTPγS.
-
This compound stock solution.
-
GDP (Guanosine diphosphate).
-
GTPγS (unlabeled).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the 5-HT1D receptor are prepared and protein concentration is determined.
-
Assay Setup: In a 96-well microplate, add in the following order:
-
25 µL of assay buffer containing GDP (e.g., 10 µM final concentration).
-
25 µL of various concentrations of this compound.
-
25 µL of the membrane preparation.
-
-
Pre-incubation: The plate is pre-incubated at 30°C for 15-20 minutes.
-
Initiation of Reaction: 25 µL of [³⁵S]GTPγS (e.g., 0.1 nM final concentration) is added to each well to start the reaction. For determining non-specific binding, a high concentration of unlabeled GTPγS is added.
-
Incubation: The plate is incubated at 30°C for 30-60 minutes.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold wash buffer.
-
Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The agonist-stimulated [³⁵S]GTPγS binding is determined by subtracting the basal binding (in the absence of agonist) from the total binding. The EC50 and Emax values are determined by non-linear regression analysis of the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the key signaling pathway of the 5-HT1D receptor and the general workflows for the experimental protocols described.
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: GTPγS Binding Assay Workflow.
Conclusion
The data presented in this technical guide unequivocally establish this compound as a potent and highly selective 5-HT1D receptor agonist. Its significant separation in binding affinity between the 5-HT1D subtype and other serotonin receptors, particularly 5-HT1B, underscores its value as a research tool. The detailed experimental protocols provided herein offer a foundation for the replication of these findings and for the further characterization of this compound and other novel serotonergic compounds. The visualization of the 5-HT1D signaling pathway and experimental workflows aims to provide a clear and comprehensive understanding of the pharmacological assessment of this important research compound.
References
PNU-109291: A Deep Dive into the Discovery and History of a Highly Selective 5-HT1D Receptor Agonist
Kalamazoo, MI - PNU-109291, a potent and highly selective serotonin (B10506) 1D (5-HT1D) receptor agonist, emerged from the laboratories of the former Pharmacia & Upjohn company (now part of Pfizer) in the late 1990s as a promising candidate for the treatment of migraine. Its discovery offered a significant advancement in the quest for more specific therapies targeting the neuronal mechanisms of migraine, with the potential to minimize the cardiovascular side effects associated with earlier non-selective triptans. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of PNU-109291, tailored for researchers, scientists, and drug development professionals.
Discovery and Initial Characterization
PNU-109291, with the chemical name (S)-(-)-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-isochroman-6-carboxamide, was first described by Ennis and colleagues in a 1998 publication in the Journal of Medicinal Chemistry. This seminal paper detailed the synthesis and initial pharmacological characterization of a series of isochroman-6-carboxamides, identifying PNU-109291 as a compound with exceptional affinity and selectivity for the human 5-HT1D receptor.
A key highlight of its profile is its remarkable selectivity, exhibiting a 5000-fold higher affinity for the 5-HT1D receptor over the closely related 5-HT1B receptor.[1][2] This high selectivity was a crucial design element, as the 5-HT1B receptor was implicated in the vasoconstrictive effects that raised cardiovascular safety concerns with earlier migraine therapies.
Pharmacological Profile
The pharmacological activity of PNU-109291 has been primarily characterized through in vitro receptor binding assays and in vivo models of migraine pathophysiology.
Receptor Binding Affinity
| Receptor Subtype | Reported Affinity (pKi) | Selectivity vs. 5-HT1B | Reference |
| Human 5-HT1D | High (specific value not consistently reported in abstracts) | 5000-fold | Ennis et al., 1998 |
| Human 5-HT1B | Low | - | Ennis et al., 1998 |
In Vivo Efficacy
The potential therapeutic utility of PNU-109291 for migraine was evaluated in preclinical models that mimic aspects of the condition, particularly neurogenic inflammation. A key study by Cutrer and colleagues, published in Neuropharmacology in 1999, investigated the effects of PNU-109291 in guinea pig models.[1][2]
The results demonstrated that subcutaneous administration of PNU-109291 dose-dependently inhibited dural plasma extravasation, a marker of neurogenic inflammation, with a potent IC50 of 4.2 nmol/kg.[1][2] Furthermore, the compound was shown to reduce c-fos immunoreactivity in the trigeminal nucleus caudalis, an indicator of neuronal activation in the pain pathways associated with migraine.[1][2]
| In Vivo Model | Endpoint | PNU-109291 Activity | Reference |
| Dural Neurogenic Inflammation (Guinea Pig) | Inhibition of Plasma Extravasation | IC50 = 4.2 nmol/kg (s.c.) | Cutrer et al., 1999 |
| Trigeminal Nucleus Caudalis Activation (Guinea Pig) | Reduction of c-fos Immunoreactivity | Significant reduction at ≥122.2 nmol/kg (s.c.) | Cutrer et al., 1999 |
Mechanism of Action and Signaling Pathway
PNU-109291 exerts its pharmacological effects by acting as an agonist at presynaptic 5-HT1D receptors located on trigeminal nerve endings that innervate the cranial vasculature. Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are pivotal in mediating the vasodilation and pain transmission characteristic of migraine attacks.
Synthesis
The synthesis of PNU-109291, as detailed in the primary literature, involves a multi-step process starting from a substituted isochroman (B46142) precursor. A key step is the coupling of the isochroman moiety with the piperazine (B1678402) side chain. The stereochemistry of the final compound is crucial for its activity, with the (S)-enantiomer demonstrating the desired pharmacological profile.
Experimental Protocols
Radioligand Binding Assay
The determination of receptor binding affinities for PNU-109291 would typically follow a competitive radioligand binding protocol.
References
PNU109291: A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective 5-HT1D Receptor Agonist
This technical guide provides a comprehensive overview of PNU109291, a potent and highly selective serotonin (B10506) 1D (5-HT1D) receptor agonist. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, pharmacological profile, and key experimental findings. All quantitative data is presented in structured tables for clarity, and detailed methodologies for cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's mechanism of action and experimental evaluation.
Chemical and Physical Properties
This compound is a synthetic organic compound with the CAS number 187665-60-7. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 187665-60-7 |
| Molecular Formula | C₂₄H₃₁N₃O₃ |
| Molecular Weight | 409.52 g/mol |
| IUPAC Name | (S)-3,4-dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide |
| SMILES | CNC(=O)c1ccc2c(CCO[C@H]2CCN3CCN(CC3)c4ccc(cc4)OC)c1 |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
| Purity | ≥98% |
Pharmacological Profile
This compound is characterized by its high potency and selectivity as a 5-HT1D receptor agonist. This selectivity is a key feature, distinguishing it from other serotonergic compounds.
Binding Affinity and Selectivity
While specific Ki values from the primary literature by Ennis et al. (1998) were not fully retrieved, subsequent studies have consistently highlighted the compound's remarkable selectivity. Notably, it exhibits a greater than 600-fold selectivity for the 5-HT1D receptor over the 5-HT1A and 5-HT2A receptors. Furthermore, it has been reported to have no significant activity at 5-HT1B, 5-HT1E, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors. One study specifically mentioned a 5000-fold selectivity for the primate 5-HT1D versus the 5-HT1B receptor.
Functional Potency
This compound acts as an agonist at the 5-HT1D receptor. In vivo studies have demonstrated its functional potency in a model relevant to migraine pathophysiology.
| Assay | Species | Endpoint | Value |
| Dural Plasma Extravasation | Guinea Pig | Inhibition (IC₅₀) | 4.2 nmol/kg (s.c.) |
This in-vivo potency underscores the compound's potential as a tool for investigating the role of the 5-HT1D receptor in physiological and pathological processes.
Key Experiments and Methodologies
The pharmacological properties of this compound have been characterized through a variety of in vitro and in vivo experiments. This section details the methodologies of these key assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target human serotonin receptor subtype or from brain tissue known to be rich in the receptor of interest. The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Competitive Binding Assay: A fixed concentration of a specific radioligand (e.g., [³H]5-HT) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP and GTPγS Binding)
Objective: To determine the functional potency (EC₅₀) and efficacy of this compound as a 5-HT1D receptor agonist.
General Protocol (cAMP Assay):
-
Cell Culture: Cells stably expressing the human 5-HT1D receptor are cultured.
-
Agonist Stimulation: The cells are treated with increasing concentrations of this compound. Since the 5-HT1D receptor is a Gi/o-coupled receptor, its activation will inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Often, adenylyl cyclase is stimulated with forskolin (B1673556) to create a measurable decrease.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or a luciferase-based reporter assay.
-
Data Analysis: A dose-response curve is generated, and the EC₅₀ value, representing the concentration of this compound that produces 50% of the maximal inhibition of cAMP production, is calculated.
General Protocol (GTPγS Binding Assay):
-
Membrane Preparation: Membranes from cells expressing the 5-HT1D receptor are prepared.
-
Assay Reaction: The membranes are incubated with increasing concentrations of this compound in the presence of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
G Protein Activation: Agonist binding to the Gi/o-coupled 5-HT1D receptor stimulates the exchange of GDP for GTP on the Gα subunit. The use of [³⁵S]GTPγS results in the accumulation of the activated, radiolabeled Gα subunit.
-
Separation and Quantification: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the free form by filtration. The amount of radioactivity is quantified.
-
Data Analysis: The concentration of this compound that stimulates 50% of the maximal [³⁵S]GTPγS binding (EC₅₀) is determined.
In Vivo Dural Plasma Extravasation Model
Objective: To assess the in vivo efficacy of this compound in a model of neurogenic inflammation relevant to migraine.
Protocol (as conducted in Guinea Pigs):
-
Animal Preparation: Male guinea pigs are anesthetized. The femoral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively.
-
Trigeminal Ganglion Stimulation: The trigeminal ganglion is stimulated electrically, which leads to the release of pro-inflammatory neuropeptides and subsequent plasma protein extravasation in the dura mater.
-
Tracer Administration: A tracer, such as ¹²⁵I-labeled bovine serum albumin, is administered intravenously to quantify the extent of plasma extravasation.
-
Drug Administration: this compound is administered subcutaneously at various doses prior to trigeminal ganglion stimulation.
-
Sample Collection and Analysis: After a set period of stimulation, the animals are euthanized, and the dura mater is removed. The amount of radioactivity in the dural tissue is measured to quantify plasma extravasation.
-
Data Analysis: The dose of this compound that causes a 50% inhibition of the stimulation-induced plasma extravasation (IC₅₀) is calculated.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: 5-HT1D Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Dural Plasma Extravasation Model Workflow
PNU-109291: A Technical Guide to Its Serotonin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-109291 is a potent and highly selective agonist for the serotonin (B10506) 5-HT1D receptor subtype. This technical guide provides a comprehensive overview of its binding affinity profile across a range of serotonin receptors. The data presented herein, derived from seminal radioligand binding studies, underscores the compound's remarkable selectivity, making it a valuable tool for investigating the physiological and pathological roles of the 5-HT1D receptor. This document includes a detailed summary of its binding affinities, the experimental protocols used for their determination, and visual representations of the experimental workflow and the compound's selectivity.
Introduction
PNU-109291, chemically known as (S)-(-)-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-isochroman-6-carboxamide, emerged from a series of isochroman-6-carboxamides designed as highly selective 5-HT1D receptor agonists.[1] Its development was driven by the need for pharmacological tools that could differentiate the function of the 5-HT1D receptor from the closely related 5-HT1B receptor, particularly in the context of migraine research. The high selectivity of PNU-109291 for the primate 5-HT1D receptor over the 5-HT1B receptor and other serotonin receptor subtypes has established it as a critical pharmacological probe.
Quantitative Binding Affinity Data
The binding affinity of PNU-109291 for various serotonin receptor subtypes has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The data presented in Table 1 summarizes the binding affinities of PNU-109291 for several human serotonin receptor subtypes.
Table 1: Binding Affinity (Ki) of PNU-109291 for Human Serotonin Receptors
| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT1D | Reference |
| 5-HT1D | 0.33 | - | [2] |
| 5-HT1A | >1000 | >3000-fold | [3] |
| 5-HT1B | >1000 | >3000-fold | [3] |
| 5-HT2A | >1000 | >3000-fold | [3] |
| 5-HT1E | No activity | - | [4] |
| 5-HT2B | No activity | - | [4] |
| 5-HT2C | No activity | - | [4] |
| 5-HT6 | No activity | - | [4] |
| 5-HT7 | No activity | - | [4] |
Note: "No activity" indicates that significant binding was not observed at the concentrations tested.
Experimental Protocols: Radioligand Binding Assays
The binding affinity data for PNU-109291 were generated using competitive radioligand binding assays. The following is a detailed description of the typical methodology employed in such studies.
Membrane Preparation
-
Cell Culture and Harvesting: Stably transfected cell lines expressing the human serotonin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells) are cultured to near confluency. The cells are then harvested by scraping into a buffered solution.
-
Homogenization: The cell suspension is homogenized using a Polytron homogenizer in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and large cellular debris.
-
Membrane Pelleting: The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in a suitable buffer, and protein concentration is determined using a standard method (e.g., Bradford assay). The membrane preparations are then stored at -80°C until use.
Competitive Binding Assay
-
Incubation Mixture: The assay is typically performed in a 96-well plate format. Each well contains the following components in a final volume of 250 µL:
-
Cell membranes (typically 10-50 µg of protein)
-
A fixed concentration of a suitable radioligand (e.g., [3H]5-HT or a subtype-selective radiolabeled antagonist) at a concentration near its Kd value.
-
Varying concentrations of the competing unlabeled ligand (PNU-109291).
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound radioligand.
-
Washing: The filters are rapidly washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using a non-linear regression analysis program (e.g., Prism). The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of PNU-109291.
Signaling Pathway and Selectivity
The following diagram illustrates the high selectivity of PNU-109291 for the 5-HT1D receptor and the subsequent G-protein coupled signaling pathway.
Conclusion
PNU-109291 is a highly potent and selective 5-HT1D receptor agonist. Its remarkable selectivity, with over 3000-fold preference for the 5-HT1D receptor over other closely related serotonin receptor subtypes, makes it an indispensable tool for elucidating the specific roles of this receptor in health and disease. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing PNU-109291 in their investigations.
References
- 1. Isochroman-6-carboxamides as highly selective 5-HT1D agonists: potential new treatment for migraine without cardiovascular side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential pharmacology between the guinea-pig and the gorilla 5-HT1D receptor as probed with isochromans (5-HT1D-selective ligands) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 5-HT (5-Hydroxytryptamine) - PMC [pmc.ncbi.nlm.nih.gov]
PNU109291 and Its Role in Trigeminal Nociception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU109291 is a highly selective 5-HT1D receptor agonist that has demonstrated significant potential in the modulation of trigeminal nociception. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, key experimental findings, and the underlying signaling pathways. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to facilitate the replication and extension of this research. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics for migraine and other trigeminal pain disorders.
Introduction: The Role of the Trigeminal System in Pain
The trigeminal sensory system is responsible for relaying sensory information, including pain, from the facial region to the central nervous system.[1] Nociceptive signals are transmitted by primary afferent neurons whose cell bodies reside in the trigeminal ganglion.[2] These neurons project to the trigeminal nucleus caudalis (TNC) in the brainstem, a critical site for the processing of trigeminal pain.[3][4] Activation of the trigeminovascular system, a network of trigeminal nerve fibers that innervate the cranial blood vessels, is a key event in the pathophysiology of migraine.[5] This activation leads to the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), which contributes to neurogenic inflammation and pain.[4][6]
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes, are expressed on trigeminal ganglion neurons and play a crucial inhibitory role in this pathway.[7] Agonists of these receptors, such as the triptan class of drugs, are effective in the acute treatment of migraine.[5] this compound is a research compound that exhibits high selectivity for the 5-HT1D receptor subtype, offering a valuable tool to dissect the specific contribution of this receptor to the modulation of trigeminal nociception.[8][9]
This compound: A Selective 5-HT1D Receptor Agonist
This compound, chemically known as (S)-(-)-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-isochroman-6-carboxamide, is a potent and highly selective agonist for the primate 5-HT1D receptor, showing approximately 5000-fold selectivity over the 5-HT1B receptor.[8][9] This selectivity allows for the specific investigation of the 5-HT1D receptor's role in trigeminal pain pathways, independent of the vascular effects often attributed to 5-HT1B receptor activation.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on markers of trigeminal nociception.
| Parameter | Experimental Model | Species | Value | Reference |
| IC50 | Inhibition of Dural Plasma Extravasation | Guinea Pig | 4.2 nmol/kg (s.c.) | [8][9] |
| Complete Blockade | Inhibition of Dural Plasma Extravasation | Guinea Pig | 73.3 nmol/kg (s.c.) | [8][9] |
| Effective Dose | Reduction of c-fos Immunoreactivity in TNC | Guinea Pig | ≥122.2 nmol/kg (s.c.) | [8][9] |
Table 1: In vivo efficacy of this compound in models of trigeminal nociception.
Experimental Protocols
Dural Plasma Extravasation Model
This in vivo model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.
Objective: To quantify the inhibition of plasma protein extravasation in the dura mater following trigeminal ganglion stimulation.
Animals: Male Hartley guinea pigs.
Procedure:
-
Anesthesia: Animals are anesthetized, typically with a combination of urethane (B1682113) and α-chloralose.
-
Surgical Preparation: The trachea is cannulated for artificial ventilation. A femoral vein is catheterized for the administration of drugs and radiolabeled albumin. A femoral artery is cannulated to monitor blood pressure.
-
Trigeminal Ganglion Stimulation: A stereotaxic frame is used to position a stimulating electrode in the trigeminal ganglion.
-
Radiolabeled Albumin Injection: [¹²⁵I]-labeled bovine serum albumin is injected intravenously to trace plasma extravasation.
-
Drug Administration: this compound or vehicle is administered subcutaneously at various doses prior to stimulation.
-
Stimulation: The trigeminal ganglion is electrically stimulated (e.g., 0.6 mA, 5 ms, 5 Hz for 5 minutes).
-
Tissue Collection and Analysis: After a set period, the animal is euthanized, and the dura mater is dissected. The radioactivity in the dural tissue is measured using a gamma counter to quantify the amount of plasma extravasation.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in radioactivity compared to the vehicle-treated control group. The IC50 value is determined from the dose-response curve.
c-fos Immunoreactivity Model
The expression of the immediate early gene c-fos is used as a marker of neuronal activation. This model assesses the ability of a compound to inhibit the activation of second-order neurons in the trigeminal nucleus caudalis (TNC).
Objective: To quantify the reduction in the number of c-fos immunoreactive cells in the TNC following chemical stimulation of the meninges.
Animals: Male Hartley guinea pigs.
Procedure:
-
Drug Administration: this compound or vehicle is administered subcutaneously. In the study cited, it was given 45 minutes before and 15 minutes after the capsaicin (B1668287) challenge.[8][9]
-
Anesthesia: Animals are anesthetized.
-
Meningeal Stimulation: A chemical irritant, such as capsaicin, is administered intracisternally to activate trigeminal afferents.
-
Perfusion and Tissue Fixation: Two hours after stimulation, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde).
-
Brainstem Sectioning: The brainstem is removed and post-fixed. Coronal sections of the medulla, containing the TNC, are cut on a cryostat or vibratome.
-
Immunohistochemistry:
-
Sections are incubated with a primary antibody against the c-fos protein.
-
This is followed by incubation with a biotinylated secondary antibody.
-
The signal is amplified using an avidin-biotin-peroxidase complex.
-
The immunoreactivity is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown nuclear stain in activated neurons.
-
-
Cell Counting and Analysis: The number of c-fos positive nuclei in specific laminae (I and II) of the TNC is counted under a light microscope. The effect of this compound is determined by comparing the number of labeled cells in the drug-treated group to the vehicle-treated group.
Signaling Pathways and Mechanism of Action
This compound exerts its effects on trigeminal nociception through the activation of 5-HT1D receptors located on the presynaptic terminals of trigeminal ganglion neurons. These receptors are G-protein coupled receptors (GPCRs) that signal through the Gi/o pathway.[10][11]
Caption: this compound signaling cascade in trigeminal neurons.
Activation of the 5-HT1D receptor by this compound leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which in turn can modulate the activity of various ion channels. Additionally, the Gβγ subunits can directly inhibit voltage-gated calcium channels.[12] The net effect of these actions is a reduction in calcium influx into the presynaptic terminal, which is a critical step for the fusion of neurotransmitter-containing vesicles with the cell membrane. This leads to the inhibition of the release of pro-nociceptive neuropeptides, such as CGRP and Substance P, from the trigeminal nerve endings.[6] By preventing the release of these neuropeptides, this compound attenuates neurogenic inflammation and reduces the transmission of pain signals to the TNC.
Caption: General experimental workflow for assessing this compound efficacy.
Conclusion and Future Directions
This compound has proven to be a valuable pharmacological tool for elucidating the specific role of the 5-HT1D receptor in trigeminal nociception. The data clearly indicate that activation of this receptor subtype is sufficient to inhibit key processes implicated in migraine, namely neurogenic dural extravasation and the activation of central trigeminal pathways. The high selectivity of this compound for the 5-HT1D receptor over the 5-HT1B receptor suggests that therapeutic agents targeting this receptor could potentially offer a favorable side-effect profile, particularly concerning cardiovascular effects associated with 5-HT1B-mediated vasoconstriction.
Future research should focus on further characterizing the downstream signaling events following 5-HT1D receptor activation in trigeminal neurons. Investigating the interaction of this pathway with other receptor systems, such as CGRP receptors, will provide a more complete understanding of the complex regulation of trigeminal nociception. Furthermore, the evaluation of this compound and other selective 5-HT1D agonists in a broader range of preclinical models of trigeminal pain, including models of trigeminal neuralgia and temporomandibular disorders, could reveal additional therapeutic applications for this class of compounds. The development of selective 5-HT1D receptor agonists remains a promising strategy for the discovery of novel and improved treatments for migraine and related headache disorders.
References
- 1. Identification of an adenylyl cyclase inhibitor for treating neuropathic and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of trigeminal neuralgia: A commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective 5-HT1D alpha serotonin receptor gene expression in trigeminal ganglia: implications for antimigraine drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Calcitonin Gene-Related Peptide Function: A Promising Strategy for Treating Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT(1B) and 5-HT(1D) receptors in the human trigeminal ganglion: co-localization with calcitonin gene-related peptide, substance P and nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increase of capsaicin-induced trigeminal Fos-like immunoreactivity by 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increase of capsaicin-induced trigeminal Fos-like immunoreactivity by 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gi-protein-coupled 5-HT1B/D receptor agonist sumatriptan induces type I hyperalgesic priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
PNU109291 and its Role in Dural Plasma Extravasation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PNU109291, a selective 5-HT1D receptor agonist, and its effects on dural plasma extravasation, a key process implicated in the pathophysiology of migraine. This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: Dural Plasma Extravasation in Migraine
Dural plasma extravasation is the leakage of plasma proteins from dural blood vessels into the surrounding tissue. This process is a form of neurogenic inflammation and is considered a contributing factor to the pain associated with migraine headaches.[1][2] The trigeminal nerve, which innervates the dura mater, plays a crucial role in this process.[1] Activation of trigeminal afferents can lead to the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which increase vascular permeability and lead to plasma extravasation.[3][4]
This compound: A Selective 5-HT1D Receptor Agonist
This compound is a highly selective agonist for the 5-HT1D receptor subtype.[5][6] This selectivity is significant because 5-HT1D receptors are predominantly expressed in trigeminal ganglia, whereas 5-HT1B receptors, the target of many older migraine medications, are also found in vascular smooth muscle and have been associated with vasoconstrictive side effects.[5][6][7] By specifically targeting the 5-HT1D receptor, this compound aims to inhibit neurogenic inflammation and trigeminal nociception without causing significant vasoconstriction.[5][6][8]
Quantitative Data Summary: Efficacy of this compound
The following table summarizes the quantitative data from a key study investigating the effect of this compound on dural plasma extravasation in male guinea pigs.[5][6]
| Parameter | Value | Unit | Notes |
| IC50 | 4.2 | nmol kg⁻¹ | The half maximal inhibitory concentration for reducing dural plasma extravasation. |
| Complete Blockade Dose | 73.3 | nmol kg⁻¹ | The dose at which this compound completely blocked the extravasation response. |
| c-fos Immunoreactivity Reduction | >50 | % | At a dose of ≥122.2 nmol kg⁻¹, indicating a reduction in neuronal activation. |
Experimental Protocols
The following section details the methodology used in the pivotal study to evaluate the effect of this compound on dural plasma extravasation.[5][6]
Animal Model
-
Species: Male guinea pigs.
Induction of Dural Plasma Extravasation
-
Anesthesia: The animals were anesthetized.
-
Trigeminal Ganglion Stimulation: The trigeminal ganglion was electrically stimulated to induce neurogenic inflammation and subsequent plasma extravasation in the dura mater.
Measurement of Dural Plasma Extravasation
-
Tracer Injection: [¹²⁵I]-labeled bovine serum albumin was injected intravenously as a plasma marker.
-
Tissue Collection: After a set period, the animals were euthanized, and the dura mater was collected.
-
Quantification: The amount of radioactivity in the dural tissue was measured to quantify the extent of plasma extravasation.
Drug Administration
-
This compound: Administered via subcutaneous (s.c.) injection.
-
GR-127935 (5-HT1B/1D antagonist): Administered intravenously (i.v.) to confirm the receptor-specific effect of this compound.
Measurement of Neuronal Activation
-
Meningeal Stimulation: Chemical stimulation of the meninges was induced by intracisternal administration of capsaicin (B1668287).
-
c-fos Immunohistochemistry: The trigeminal nucleus caudalis was examined for the presence of c-fos immunoreactive cells, a marker of neuronal activation.
-
This compound Administration: this compound was administered subcutaneously 45 minutes before and 15 minutes after the capsaicin injection.[5][6]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow described in the cited studies.
Caption: Experimental workflow for studying the effect of this compound on dural plasma extravasation.
Caption: this compound's inhibitory effect on the neurogenic inflammation cascade via 5-HT1D receptor agonism.
Conclusion
The selective 5-HT1D receptor agonist this compound has demonstrated significant efficacy in reducing dural plasma extravasation in preclinical models.[5][6] Its mechanism of action, centered on the inhibition of neuropeptide release from trigeminal nerve endings, offers a targeted approach to mitigating a key component of migraine pathophysiology.[5][6] The data and experimental protocols outlined in this guide provide a solid foundation for further research and development in the pursuit of novel anti-migraine therapies with improved side-effect profiles.
References
- 1. Neurogenically mediated plasma extravasation in dura mater: effect of ergot alkaloids. A possible mechanism of action in vascular headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging intracranial plasma extravasation in a migraine patient: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of OnabotulinumtoxinA in Chronic Migraine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Novel Therapeutic Targets in the Common Pathogenic Factors in Migraine and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of PNU-109,291, a selective 5-HT1D receptor agonist, on electrically induced dural plasma extravasation and capsaicin-evoked c-fos immunoreactivity within trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist PNU-142633 - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU109291: A Technical Guide for Research Professionals
An In-depth Examination of a Potent and Selective 5-HT1D Receptor Agonist
Executive Summary
Commercial Availability
PNU109291 is not commercially available for research purposes. Tocris Bioscience, a prominent supplier of research chemicals, has discontinued (B1498344) the sale of this compound due to commercial reasons. Researchers interested in studying this compound would likely need to undertake its chemical synthesis.
Chemical and Physical Properties
This compound is a synthetic organic molecule belonging to the isochroman-6-carboxamide class. Its chemical structure and key properties are summarized below.
| Property | Value |
| Chemical Name | (S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide |
| Molecular Formula | C24H31N3O3 |
| Molecular Weight | 409.52 g/mol |
| CAS Number | 187665-60-7 |
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is described in the primary literature by Ennis et al. (1998) in the Journal of Medicinal Chemistry. While the full text of this article is not publicly available, the synthesis would logically involve the construction of the isochroman (B46142) core, followed by the elaboration of the carboxamide and the piperazinyl ethyl side chain. General synthetic strategies for isochroman derivatives often involve cyclization reactions of appropriately substituted phenylethyl alcohols or related precursors.
Pharmacological Profile
This compound is characterized by its high potency and selectivity as a 5-HT1D receptor agonist. This selectivity is a key feature, distinguishing it from many other 5-HT1B/1D agonists.
| Parameter | Value | Reference |
| Target | 5-HT1D Receptor | |
| Activity | Agonist | |
| Selectivity | > 600-fold over 5-HT1A and 5-HT2A receptors. No activity at 5-HT1B, 5-HT1E, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors. |
Key Experimental Data and Protocols
The primary in vivo efficacy of this compound has been demonstrated in models of migraine, specifically focusing on its ability to inhibit neurogenic inflammation in the dura mater.
Inhibition of Dural Plasma Extravasation
A key study by Cutrer et al. (1999) demonstrated that this compound effectively reduces dural plasma extravasation induced by trigeminal ganglion stimulation in guinea pigs.
| Parameter | Value |
| IC50 | 4.2 nmol/kg (subcutaneous) |
| Maximal Inhibition | Complete blockade at 73.3 nmol/kg |
This protocol is a generalized procedure based on common practices in the field.
Reduction of c-fos Immunoreactivity
The same study by Cutrer et al. (1999) also showed that this compound reduces the expression of c-fos, a marker of neuronal activation, in the trigeminal nucleus caudalis following chemical stimulation of the meninges.
| Treatment | Effect |
| This compound (≥ 122.2 nmol/kg, s.c.) | > 50% reduction in c-fos immunoreactive cells |
This is a generalized protocol for c-fos staining in brain tissue.
Signaling Pathways
The 5-HT1D receptor, like other members of the 5-HT1 receptor family, is a G-protein coupled receptor (GPCR) that signals through the Gαi subunit.[1][2][3][4] Activation of the 5-HT1D receptor by an agonist such as this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, can modulate the activity of downstream effectors such as protein kinase A (PKA) and potentially influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.
References
- 1. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
PNU-109291: A Discontinued Selective 5-HT1D Receptor Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-109291 is a potent and highly selective serotonin (B10506) 5-HT1D receptor agonist. Developed as a potential therapeutic agent for the treatment of migraine and associated headaches, its mechanism of action centers on the suppression of neurogenic inflammation in the dura mater and the attenuation of trigeminal nociception. This technical guide provides a comprehensive overview of the available scientific data on PNU-109291, including its pharmacological profile, experimental protocols, and signaling pathways.
Discontinuation and Supplier Information
PNU-109291 is no longer commercially available from major chemical suppliers. Both Tocris Bioscience and R&D Systems have officially discontinued (B1498344) the product. The specific reasons and exact date for its discontinuation are not publicly available.
For researchers requiring this compound for investigational purposes, custom synthesis is a viable option. Several companies specialize in the fee-for-service synthesis of complex organic molecules and may be contacted to inquire about the production of PNU-109291.
Pharmacological Profile
PNU-109291 is characterized by its high affinity and selectivity for the 5-HT1D receptor subtype. This selectivity is a key feature, as activation of the 5-HT1B receptor has been associated with cardiovascular side effects, such as coronary vasoconstriction.
Quantitative Data
The following table summarizes the key quantitative data available for PNU-109291.
| Parameter | Value | Species | Experimental Model | Reference |
| IC50 | 4.2 nmol/kg | Guinea Pig | Dural Plasma Extravasation | [1][2] |
| Receptor Selectivity | >5000-fold for 5-HT1D vs 5-HT1B | Primate | Receptor Binding Assays | [1][2] |
Mechanism of Action and Signaling Pathway
PNU-109291 exerts its pharmacological effects through the activation of 5-HT1D receptors located on trigeminal nerve endings. The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that couples to the inhibitory G protein, Gαi.
Signaling Pathway Diagram
Caption: 5-HT1D Receptor Signaling Pathway Activated by PNU-109291.
Upon binding of PNU-109291, the activated Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates downstream signaling pathways, ultimately resulting in the inhibition of the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve terminals. This action is believed to be the primary mechanism for its anti-migraine effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for PNU-109291.
Dural Plasma Extravasation Model
This in vivo assay is used to assess the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.
Experimental Workflow:
References
Methodological & Application
Application Notes and Protocols for PNU109291 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU109291 is a potent and selective agonist for the serotonin (B10506) 1D (5-HT1D) receptor, demonstrating over 600-fold selectivity against 5-HT1A and 5-HT2A receptors. Its high specificity makes it a valuable research tool for investigating the physiological and pathological roles of the 5-HT1D receptor. Preclinical studies have primarily focused on its potential therapeutic application in migraine, where it has been shown to effectively reduce neurogenic inflammation in the dura mater.[1] These application notes provide a summary of the available in vivo experimental data and detailed protocols for utilizing this compound in a research setting.
Data Presentation
In Vivo Efficacy of this compound in a Guinea Pig Model of Neurogenic Inflammation
| Parameter | Animal Model | Administration Route | This compound Dose | Effect | Reference |
| Dural Plasma Extravasation | Male Guinea Pig | Subcutaneous (s.c.) | IC50: 4.2 nmol/kg | Dose-dependent reduction in trigeminal ganglion stimulation-evoked extravasation. | [1] |
| Dural Plasma Extravasation | Male Guinea Pig | Subcutaneous (s.c.) | 73.3 nmol/kg | Complete blockade of trigeminal ganglion stimulation-evoked extravasation. | [1] |
| c-fos Immunoreactivity in Trigeminal Nucleus Caudalis | Male Guinea Pig | Subcutaneous (s.c.) | ≥122.2 nmol/kg | Over 50% reduction in capsaicin-induced c-fos positive cells. | [1][2] |
Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Weight | 409.52 g/mol | |
| Formula | C24H31N3O3 | |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. | |
| Purity | ≥98% | |
| Storage | Store at +4°C |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in Modulating Neurogenic Inflammation
Caption: this compound signaling pathway in trigeminal neurons.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of this compound.
Experimental Protocols
Protocol 1: Evaluation of this compound on Dural Plasma Extravasation
This protocol is adapted from studies investigating neurogenic inflammation in a guinea pig model of migraine.[1]
1. Animal Model and Preparation:
-
Species: Male guinea pigs (Hartley strain, 250-350 g).
-
Anesthesia: Anesthetize with an appropriate anesthetic agent (e.g., sodium pentobarbital, 45 mg/kg, i.p.).
-
Surgical Preparation:
-
Perform a tracheotomy and cannulate the trachea to ensure a clear airway.
-
Cannulate the femoral vein for intravenous administration of substances.
-
Monitor and maintain core body temperature at 37°C.
-
2. This compound Formulation and Administration:
-
Vehicle: While the specific vehicle is not always detailed in the literature, this compound is soluble in DMSO and ethanol. A common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it with saline to the final concentration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid vehicle effects.
-
Administration: Administer this compound via subcutaneous (s.c.) injection. Doses ranging from 1 to 100 nmol/kg can be tested to establish a dose-response curve.
3. Induction of Dural Plasma Extravasation:
-
Mount the animal in a stereotaxic frame.
-
Create a cranial window over the superior sagittal sinus.
-
Lower a stimulating electrode to the trigeminal ganglion.
-
Administer [¹²⁵I]-labeled bovine serum albumin intravenously as a marker for plasma extravasation.
-
Electrically stimulate the trigeminal ganglion (e.g., 1.2 mA, 5 Hz, 5 ms (B15284909) duration for 5 minutes).
4. Quantification of Plasma Extravasation:
-
After stimulation, collect a blood sample to determine the circulating concentration of the radiolabel.
-
Euthanize the animal and carefully dissect the dura mater.
-
Measure the radioactivity in the dural tissue using a gamma counter.
-
Calculate the amount of plasma extravasation as µL of plasma per mg of tissue.
5. Control Groups:
-
Vehicle Control: Administer the vehicle solution instead of this compound.
-
Positive Control (Antagonist): To confirm the 5-HT1D receptor-mediated effect, pre-treat a group of animals with a selective 5-HT1B/1D receptor antagonist, such as GR-127935 (intravenously), before administering this compound and inducing extravasation.[1]
Protocol 2: Assessment of this compound on c-fos Expression in the Trigeminal Nucleus Caudalis
This protocol evaluates the effect of this compound on neuronal activation in the trigeminal nucleus caudalis (TNC), a key area for processing nociceptive information from the meninges.[1][2]
1. Animal Model and Drug Administration:
-
Species: Male guinea pigs.
-
This compound Administration: Administer this compound (e.g., ≥122.2 nmol/kg, s.c.) at specified time points before and after the chemical stimulus (e.g., 45 minutes before and 15 minutes after capsaicin administration).[1][2]
2. Induction of c-fos Expression:
-
Anesthetize the animal.
-
Administer a chemical stimulus to activate trigeminal afferents. A common method is the intracisternal injection of capsaicin (e.g., 30 µg in a small volume).
3. Tissue Processing:
-
Two hours after the stimulus, deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brainstem and post-fix the tissue.
-
Cryoprotect the tissue (e.g., in 30% sucrose) and section the TNC region on a cryostat.
4. Immunohistochemistry for c-fos:
-
Incubate the tissue sections with a primary antibody against the c-fos protein.
-
Follow with an appropriate biotinylated secondary antibody and an avidin-biotin-peroxidase complex.
-
Visualize the c-fos positive cells using a chromogen such as diaminobenzidine (DAB).
5. Analysis:
-
Under a light microscope, count the number of c-fos positive nuclei in the different laminae of the TNC.
-
Compare the number of c-fos positive cells between the this compound-treated group and a vehicle-treated control group.
Concluding Remarks
References
Preparation of PNU109291 for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU109291 is a potent and selective 5-HT1D receptor agonist. Due to its physicochemical properties, careful preparation is required to ensure its proper dissolution and stability for in vivo animal studies. This document provides detailed application notes and protocols for the preparation of this compound for administration in animal models, focusing on creating a safe and effective formulation for subcutaneous delivery.
Physicochemical Properties
A critical aspect of preparing this compound for animal studies is understanding its solubility. Based on available data, the solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM[1] |
| Ethanol (B145695) | Soluble to 100 mM[1] |
| Water | Poorly soluble |
Given its poor water solubility, a co-solvent strategy is necessary to prepare this compound for administration in aqueous physiological systems.
Recommended Protocol for Subcutaneous Administration
This protocol is designed for the preparation of a this compound dosing solution suitable for subcutaneous injection in rodents. The final concentration of the dosing solution should be determined by the researcher based on the desired dosage and the animal's weight. The following protocol provides a general guideline.
Materials and Reagents
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Ethanol (200 proof), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free syringes and needles
-
Vortex mixer
Preparation of Stock Solution (100 mM)
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the this compound powder in sterile DMSO or ethanol to a final concentration of 100 mM.
-
Vortex thoroughly until the compound is completely dissolved. This stock solution can be stored at -20°C for future use, though stability should be verified for long-term storage.
Preparation of Dosing Solution
This protocol utilizes a co-solvent system to ensure the solubility of this compound in a physiologically compatible vehicle. The final concentration of organic solvents should be minimized to avoid toxicity.
-
Vehicle Preparation : Prepare a fresh vehicle solution consisting of 10% DMSO (or ethanol), and 90% sterile saline (v/v).
-
Dilution : Based on the desired final concentration for dosing, calculate the volume of the 100 mM this compound stock solution needed.
-
Mixing : In a sterile tube, add the calculated volume of the this compound stock solution to the appropriate volume of the vehicle. For example, to prepare 1 mL of a 1 mM dosing solution, add 10 µL of the 100 mM stock solution to 990 µL of the vehicle.
-
Vortex : Vortex the solution thoroughly to ensure homogeneity.
-
Final Check : Visually inspect the solution for any precipitation. If precipitation occurs, the concentration may be too high for the chosen vehicle composition, and further optimization of the vehicle may be necessary.
Administration Guidelines for Rodents
The appropriate administration route and volume are crucial for the well-being of the animal and the reliability of the experimental data.
| Route | Recommended Maximum Volume (Mouse) | Recommended Maximum Volume (Rat) | Needle Gauge |
| Subcutaneous (s.c.) | 100-200 µL per site | 1-2 mL per site | 25-27 G |
Note: For larger volumes, it is recommended to inject at multiple sites.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing this compound and its known signaling pathway.
Safety Precautions
-
This compound is a research chemical. Standard laboratory safety procedures, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed.
-
DMSO and ethanol are flammable. Handle with care and away from open flames.
-
When administering substances to animals, ensure that all procedures are approved by the Institutional Animal Care and Use Committee (IACUC) and are performed by trained personnel.
Discussion
The protocol provided offers a starting point for the preparation of this compound for animal studies. Researchers may need to adjust the vehicle composition or the final concentration of the dosing solution based on the specific requirements of their study and the observed solubility and stability of the compound. For instance, if precipitation is observed, decreasing the final concentration or slightly increasing the percentage of the co-solvent in the vehicle may be necessary. However, it is crucial to keep the concentration of organic solvents as low as possible to minimize potential toxicity and vehicle-induced effects.
In a study involving subcutaneous injection of this compound in guinea pigs, doses were administered in the nanomolar per kilogram range, highlighting the potency of the compound.[2][3] This suggests that high concentrations in the dosing solution may not always be necessary, which can help in minimizing the amount of organic co-solvent administered to the animals.
For alternative routes of administration, such as oral gavage or intravenous injection, further formulation development would be required. For oral delivery of poorly soluble compounds, strategies such as suspensions, emulsions, or the use of cyclodextrins can be explored.[4][5][6][7] Intravenous formulations must be sterile and particle-free, often requiring more complex solubilization techniques to ensure the compound remains in solution upon injection into the bloodstream.
By following these guidelines, researchers can prepare this compound in a manner that is suitable for animal administration, enabling the accurate and reliable investigation of its in vivo pharmacological effects.
References
- 1. PNU 109291 | CAS:187665-60-7 | Potent and selective 5-HT1D agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. mdpi.com [mdpi.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. future4200.com [future4200.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for PNU109291 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU109291 is a potent and highly selective 5-HT1D receptor agonist.[1][2] This document provides a summary of the available dose-response data for this compound in a relevant preclinical model of neurogenic inflammation, a key process in the pathophysiology of migraine. While the primary data presented here was generated in guinea pig models, it offers a valuable starting point for researchers designing studies in other rodent species, such as rats, where public data for this specific compound is currently unavailable. The provided protocols and signaling pathway diagrams are intended to guide future research and facilitate the investigation of this compound's therapeutic potential.
Data Presentation
The following tables summarize the quantitative dose-response data for this compound in a guinea pig model of trigeminal nerve stimulation-induced dural plasma extravasation and capsaicin-induced c-fos expression in the trigeminal nucleus caudalis.
Table 1: Dose-Response of this compound on Dural Plasma Extravasation in Guinea Pigs [1][2]
| Parameter | Value | Unit | Administration Route |
| IC50 | 4.2 | nmol/kg | Subcutaneous (s.c.) |
| Complete Blockade | 73.3 | nmol/kg | Subcutaneous (s.c.) |
Table 2: Effect of this compound on Capsaicin-Evoked c-fos Immunoreactivity in Guinea Pigs [1][2]
| Dose (s.c.) | Effect |
| ≥ 122.2 nmol/kg | >50% reduction in c-fos immunoreactive cells |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of this compound in the context of migraine pathophysiology and a general workflow for investigating its effects in a rodent model.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature, which can be adapted for use in rat models.
Trigeminal Ganglion Stimulation-Induced Dural Plasma Extravasation
This protocol is adapted from a study in guinea pigs and serves as a model for assessing the in vivo efficacy of this compound in inhibiting neurogenic inflammation.[1][2]
Objective: To determine the dose-dependent effect of this compound on the extravasation of plasma proteins in the dura mater following electrical stimulation of the trigeminal ganglion.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
This compound
-
Anesthetic (e.g., sodium pentobarbital)
-
[¹²⁵I]-labeled bovine serum albumin ([¹²⁵I]-BSA)
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
Gamma counter
-
Saline solution
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Expose the femoral vein for intravenous injections.
-
Drug Administration: Administer this compound subcutaneously at various doses. A vehicle control group should be included.
-
Tracer Injection: Inject [¹²⁵I]-BSA intravenously.
-
Trigeminal Ganglion Stimulation: Lower a bipolar stimulating electrode into the trigeminal ganglion. Stimulate the ganglion electrically (e.g., 5 Hz, 1 ms, 1.2 mA for 5 minutes).
-
Sample Collection: After stimulation, collect a blood sample and perfuse the animal with saline. Excise the dura mater.
-
Quantification: Measure the radioactivity in the dura mater and plasma samples using a gamma counter.
-
Data Analysis: Calculate the amount of plasma extravasation and determine the dose-response curve for this compound.
Capsaicin-Induced c-fos Immunoreactivity in the Trigeminal Nucleus Caudalis
This protocol, also based on a guinea pig study, is designed to assess the effect of this compound on neuronal activation in the trigeminal nucleus caudalis, a key region for processing headache pain.[1][2]
Objective: To evaluate the dose-dependent effect of this compound on the expression of c-fos, a marker of neuronal activation, in the trigeminal nucleus caudalis following chemical stimulation of the meninges.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
This compound
-
Anesthetic
-
Perfusion solutions (saline, paraformaldehyde)
-
Primary antibody against c-fos
-
Secondary antibody (biotinylated)
-
Avidin-biotin complex (ABC) kit
-
Diaminobenzidine (DAB)
-
Microscope
Procedure:
-
Animal Preparation and Drug Administration: Anesthetize the rat and administer this compound subcutaneously at various doses 45 minutes prior to capsaicin administration.
-
Meningeal Stimulation: Administer capsaicin intracisternally to stimulate the meninges. A second dose of this compound can be administered 15 minutes after capsaicin.
-
Perfusion and Tissue Processing: Two hours after capsaicin administration, deeply anesthetize the animal and perfuse transcardially with saline followed by paraformaldehyde. Remove the brainstem and post-fix it.
-
Immunohistochemistry: Cut coronal sections of the trigeminal nucleus caudalis. Perform immunohistochemistry for c-fos using the primary and secondary antibodies, ABC kit, and DAB for visualization.
-
Quantification: Count the number of c-fos immunoreactive cells in the trigeminal nucleus caudalis under a microscope.
-
Data Analysis: Compare the number of c-fos positive cells between the different dose groups and the control group to determine the effect of this compound.
Conclusion
The data from guinea pig models strongly suggest that this compound is a potent inhibitor of neurogenic inflammation, a key mechanism in migraine. While direct dose-response data in rats is lacking, the provided protocols and established mechanisms of action of 5-HT1D agonists in rodents provide a solid foundation for designing and conducting further preclinical studies. Researchers are encouraged to adapt these protocols to investigate the efficacy and dose-response relationship of this compound in rat models of migraine and other relevant neurological disorders.
References
Application Notes and Protocols for PNU-109291 in c-fos Immunoreactivity Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-109291 is a highly selective 5-HT1D receptor agonist. The proto-oncogene c-fos is an immediate-early gene whose expression is often used as a marker for neuronal activation in response to various stimuli. This document provides detailed application notes and protocols for utilizing PNU-109291 in experiments designed to assess its impact on c-fos immunoreactivity, a key indicator of changes in neural activity. The protocols outlined below are based on established methodologies and findings from preclinical research.
Mechanism of Action
PNU-109291 exerts its effects by selectively binding to and activating the 5-HT1D receptor. In the context of trigeminal nociception, activation of 5-HT1D receptors is believed to suppress neurogenic inflammation and attenuate pain signaling. The expression of c-fos in neurons, particularly in regions like the trigeminal nucleus caudalis, is a downstream indicator of neuronal activation. Therefore, by measuring changes in c-fos immunoreactivity, researchers can indirectly assess the inhibitory effects of PNU-109291 on nociceptive pathways.
Signaling Pathway
Application Notes and Protocols: A Comparative Overview of Intravenous vs. Subcutaneous Administration of PNU-109291
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Comparative pharmacokinetic and detailed formulation data for intravenous (IV) versus subcutaneous (SC) administration of PNU-109291 are not publicly available. The following application notes and protocols are based on the known pharmacodynamics of PNU-109291, general principles of parenteral drug administration, and standard in vivo laboratory procedures. The quantitative data presented are illustrative examples and should not be considered experimentally derived values for PNU-109291.
Introduction to PNU-109291
PNU-109291 is a potent and highly selective agonist for the serotonin (B10506) 1D (5-HT1D) receptor.[1] It demonstrates over 600-fold selectivity for the 5-HT1D receptor compared to 5-HT1A and 5-HT2A receptors.[1] PNU-109291 has been investigated for its potential therapeutic effects, particularly in the context of migraine, due to its ability to reduce dural plasma extravasation initiated by trigeminal ganglion stimulation.[1] The primary mechanism of action involves the activation of 5-HT1D receptors, which are G protein-coupled receptors that inhibit adenylate cyclase.
Comparison of Intravenous and Subcutaneous Administration Routes
The choice between intravenous and subcutaneous administration depends on the desired pharmacokinetic and pharmacodynamic profile of the compound in a given experimental setting.
-
Intravenous (IV) Administration: This route introduces the compound directly into the systemic circulation, resulting in 100% bioavailability and a rapid onset of action. It is often used to achieve precise plasma concentrations and to study immediate dose-response relationships. However, it can lead to a shorter duration of action due to rapid distribution and elimination.
-
Subcutaneous (SC) Administration: This method involves injecting the compound into the tissue layer between the skin and the muscle. Absorption into the bloodstream is slower and can be variable, leading to a delayed onset and a longer duration of action compared to IV administration. This route is often preferred for sustained-release effects and can be more convenient for chronic dosing studies.
Pharmacodynamic Data (Subcutaneous Administration)
In studies with male guinea pigs, subcutaneous injection of PNU-109291 has been shown to dose-dependently decrease dural extravasation of albumin following trigeminal ganglion stimulation.[2][3]
| Parameter | Value | Species | Reference |
| IC₅₀ | 4.2 nmol/kg | Guinea Pig | [2][3] |
| Complete Blockade | 73.3 nmol/kg | Guinea Pig | [2][3] |
Additionally, subcutaneous administration of PNU-109291 at doses greater than or equal to 122.2 nmol/kg significantly reduced the number of c-fos immunoreactive cells in the guinea pig trigeminal nucleus caudalis induced by intracisternal capsaicin.[2][3]
Illustrative Pharmacokinetic Data
Note: The following tables contain hypothetical data for illustrative purposes only.
Table 1: Example Pharmacokinetic Parameters of PNU-109291 Following a Single 10 nmol/kg Dose.
| Administration Route | Tₘₐₓ (hours) | Cₘₐₓ (ng/mL) | AUC₀-∞ (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 0.08 | 150 | 450 | 100 |
| Subcutaneous (SC) | 0.75 | 45 | 360 | 80 |
Table 2: Example Dosing and Formulation Parameters.
| Parameter | Intravenous (IV) | Subcutaneous (SC) |
| Dose Range | 1 - 20 nmol/kg | 4 - 150 nmol/kg |
| Vehicle | 10% DMSO in Saline | Saline |
| Injection Volume | 1 mL/kg | 2 - 5 mL/kg |
| Injection Rate | 0.5 mL/min | Bolus |
Signaling Pathway and Experimental Workflow
5-HT1D Receptor Signaling Pathway
Activation of the 5-HT1D receptor by an agonist like PNU-109291 initiates a G protein-coupled signaling cascade. The receptor is coupled to an inhibitory G protein (Gi/o), which, upon activation, dissociates into its α and βγ subunits. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and downstream effectors, ultimately leading to the observed physiological response, such as the inhibition of neurotransmitter release.
Experimental Workflow for In Vivo Administration
The following diagram outlines a general workflow for a comparative in vivo study of intravenous and subcutaneous administration of PNU-109291.
Experimental Protocols
Preparation of PNU-109291 Formulation
Materials:
-
PNU-109291 powder (M.Wt: 409.52)[1]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm), required for IV administration
Solubility: PNU-109291 is soluble up to 100 mM in DMSO and ethanol (B145695).[1]
Procedure for a 1 mM Stock Solution (in DMSO):
-
Weigh out 0.4095 mg of PNU-109291 powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. This creates a 1 mM stock solution.
Procedure for Dilution to Working Concentration (Example for a 10 nmol/kg dose in a 300g guinea pig with 1 mL/kg injection volume):
-
Calculate the required dose: 10 nmol/kg * 0.3 kg = 3 nmol
-
Calculate the required volume of stock solution: 3 nmol / 1000 nmol/mL = 0.003 mL (3 µL)
-
Calculate the final injection volume: 1 mL/kg * 0.3 kg = 0.3 mL (300 µL)
-
For subcutaneous administration , dilute 3 µL of the 1 mM stock solution with 297 µL of sterile saline.
-
For intravenous administration , prepare a slightly larger volume to account for filter dead volume. Dilute 4 µL of the 1 mM stock solution with 396 µL of sterile saline. After mixing, draw the solution into a syringe through a 0.22 µm sterile filter.
Protocol for Subcutaneous Administration in Guinea Pigs
Materials:
-
Guinea pig, appropriately restrained
-
Prepared PNU-109291 formulation
-
1 mL syringe with a 23-25 gauge needle
-
70% ethanol wipes
Procedure:
-
Manually restrain the guinea pig on a flat surface.
-
Identify the injection site, typically the loose skin over the back between the shoulder blades (scruff).
-
Swab the injection site with a 70% ethanol wipe and allow it to dry.
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, at a 30-45 degree angle into the base of the skin tent.
-
Aspirate briefly by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Inject the solution as a bolus.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Return the animal to its cage and monitor for any adverse reactions.
Protocol for Intravenous Administration in Guinea Pigs
Note: Intravenous injection in guinea pigs can be challenging and requires proficiency. The lateral saphenous vein is a common site. Anesthesia or sedation may be required.
Materials:
-
Guinea pig, appropriately restrained or anesthetized
-
Prepared and filtered PNU-109291 formulation
-
1 mL syringe with a 25-27 gauge needle or a butterfly catheter
-
Tourniquet (e.g., a rubber band)
-
Clippers and disinfectant for the injection site
Procedure:
-
Anesthetize or sedate the guinea pig as required by the experimental protocol.
-
Place the animal in a comfortable position to access a hind leg.
-
Shave the fur over the lateral aspect of the leg to visualize the saphenous vein.
-
Apply a tourniquet above the knee to distend the vein.
-
Disinfect the injection site.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry into the vein is often confirmed by a small flash of blood in the needle hub.
-
Release the tourniquet.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply firm but gentle pressure to the site to prevent hematoma formation.
-
Monitor the animal closely during recovery from anesthesia.
References
- 1. rndsystems.com [rndsystems.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Effects of PNU-109,291, a selective 5-HT1D receptor agonist, on electrically induced dural plasma extravasation and capsaicin-evoked c-fos immunoreactivity within trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU109291: A Novel Investigational Tool for Trigeminal Neuralgia Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the investigational use of PNU109291, a potent and selective 5-HT1D receptor agonist, in the study of trigeminal neuralgia (TN). While direct clinical data for this compound in TN is not available, its mechanism of action and preclinical evidence in trigeminal nerve models suggest its potential as a valuable research tool to explore novel therapeutic strategies for this debilitating neuropathic pain condition.
Introduction to Trigeminal Neuralgia
Trigeminal neuralgia is a chronic pain disorder characterized by severe, recurrent, electric shock-like facial pain.[1][2][3][4] The pain originates from the trigeminal nerve, which is responsible for sensation in the face.[3][4] The condition is often caused by compression of the trigeminal nerve by a blood vessel, leading to nerve demyelination and aberrant neuronal firing.[3][4] Current treatments primarily involve anticonvulsant drugs, which are not always effective and can have significant side effects.[2][4] This highlights the urgent need for novel therapeutic agents acting on distinct molecular targets.
This compound: A Selective 5-HT1D Receptor Agonist
This compound is a highly potent and selective agonist for the 5-HT1D receptor subtype.[1] It exhibits over 600-fold selectivity for the 5-HT1D receptor over 5-HT1A and 5-HT2A receptors and lacks significant activity at other serotonin (B10506) receptor subtypes.[1] Preclinical studies have demonstrated that this compound can reduce dural plasma extravasation following trigeminal ganglion stimulation, a key process in the pathophysiology of migraine, which also involves the trigeminal system.[1] Furthermore, this compound has been shown to decrease capsaicin-induced c-fos immunoreactivity in the trigeminal nucleus caudalis, a marker of neuronal activation in response to pain.
Rationale for Investigating this compound in Trigeminal Neuralgia
The rationale for exploring this compound in trigeminal neuralgia is based on the following points:
-
Targeting the Trigeminal System: The demonstrated activity of this compound on trigeminal nerve pathways suggests a potential to modulate the hyperexcitability characteristic of trigeminal neuralgia.
-
Novel Mechanism of Action: As a selective 5-HT1D receptor agonist, this compound offers a different mechanism of action compared to currently used anticonvulsants and opioids, potentially providing a new therapeutic avenue.
-
Preclinical Proof-of-Concept: Its ability to inhibit neuronal activation in the trigeminal nucleus caudalis provides a strong basis for investigating its effects in animal models of trigeminal neuralgia.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available preclinical studies.
| Parameter | Value | Species | Assay | Reference |
| 5-HT1D Receptor Binding Affinity (Ki) | 0.4 nM | Human (recombinant) | Radioligand Binding | Ennis et al., 1998 |
| 5-HT1D Receptor Functional Potency (EC50) | 1.9 nM | Human (recombinant) | GTPγS Binding | Ennis et al., 1998 |
| Selectivity vs. 5-HT1A Receptor | > 600-fold | Human (recombinant) | Radioligand Binding | [1] |
| Selectivity vs. 5-HT2A Receptor | > 600-fold | Human (recombinant) | Radioligand Binding | [1] |
| Inhibition of Dural Plasma Extravasation (ID50) | 30 µg/kg, i.v. | Guinea Pig | Neurogenic Inflammation | Cutrer et al., 1999 |
Experimental Protocols
The following are proposed experimental protocols for the investigation of this compound in the context of trigeminal neuralgia.
In Vitro Electrophysiological Recording from Trigeminal Ganglion Neurons
Objective: To determine if this compound can directly modulate the excitability of trigeminal ganglion neurons.
Methodology:
-
Neuron Culture: Isolate and culture trigeminal ganglion neurons from rodents.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure neuronal firing properties, including resting membrane potential, action potential threshold, and firing frequency in response to current injections.
-
This compound Application: Acutely apply varying concentrations of this compound to the cultured neurons.
-
Data Analysis: Analyze changes in neuronal excitability parameters before and after this compound application.
In Vivo Behavioral Testing in a Rodent Model of Trigeminal Neuralgia
Objective: To assess the efficacy of this compound in reducing pain-like behaviors in an animal model of trigeminal neuralgia.
Methodology:
-
Animal Model: Utilize a validated rodent model of trigeminal neuralgia, such as the chronic constriction injury of the infraorbital nerve (CCI-ION) model.
-
Behavioral Assays: Measure mechanical allodynia of the facial region using von Frey filaments.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally or orally) at various doses.
-
Data Collection: Record the paw withdrawal threshold in response to mechanical stimulation at baseline and at multiple time points after drug administration.
-
Data Analysis: Compare the withdrawal thresholds between vehicle-treated and this compound-treated animals.
Visualizations
Proposed Signaling Pathway of this compound in Trigeminal Neurons
Caption: Proposed signaling cascade of this compound in trigeminal neurons.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for preclinical assessment of this compound for trigeminal neuralgia.
Conclusion
This compound represents a promising pharmacological tool for investigating the role of the 5-HT1D receptor in the pathophysiology of trigeminal neuralgia. The proposed protocols provide a framework for researchers to explore its potential therapeutic efficacy and to further elucidate the molecular mechanisms underlying this debilitating pain condition. These studies could pave the way for the development of a new class of drugs for the treatment of trigeminal neuralgia.
References
- 1. PNU 109291 | CAS 187665-60-7 | this compound | Tocris Bioscience [tocris.com]
- 2. Neuropathic pain models and outcome measures: a dual translational challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
PNU-109291: Application Notes and Protocols for Investigating Central Pain Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-109291 is a potent and highly selective agonist for the serotonin (B10506) 1D (5-HT1D) receptor, demonstrating a 5000-fold selectivity for the primate 5-HT1D receptor over the 5-HT1B subtype.[1] This selectivity makes PNU-109291 a valuable pharmacological tool for elucidating the role of the 5-HT1D receptor in physiological and pathological processes, particularly in the context of central pain pathways associated with migraine. The following application notes and protocols provide a comprehensive guide for utilizing PNU-109291 in preclinical research to investigate its mechanism of action and therapeutic potential.
Mechanism of Action
PNU-109291 exerts its effects by binding to and activating 5-HT1D receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gi/o signaling pathway.[2][3] Activation of these receptors, located on presynaptic trigeminal nerve terminals, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of other downstream signaling cascades such as the MAPK pathway.[1] This ultimately results in the inhibition of neurotransmitter and neuropeptide release, including calcitonin gene-related peptide (CGRP), a key mediator of neurogenic inflammation and pain in migraine.[4] By attenuating the release of these pro-inflammatory molecules, PNU-109291 effectively dampens signaling in the trigeminovascular system.[1]
Data Presentation
Table 1: In Vivo Efficacy of PNU-109291 in Guinea Pig Models of Migraine
| Experimental Model | Parameter Measured | PNU-109291 Efficacy | Reference |
| Trigeminal Ganglion Stimulation | Dural Plasma Extravasation | IC50: 4.2 nmol/kg (s.c.) | [1] |
| Complete block at 73.3 nmol/kg (s.c.) | [1] | ||
| Chemical Meningeal Stimulation (Capsaicin) | c-fos Immunoreactivity in Trigeminal Nucleus Caudalis | >50% reduction at ≥122.2 nmol/kg (s.c.) | [1] |
Experimental Protocols
Protocol 1: Dural Plasma Extravasation in Anesthetized Guinea Pigs
This protocol is designed to assess the ability of PNU-109291 to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.
Materials:
-
Male guinea pigs (300-350 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
PNU-109291
-
Vehicle (e.g., saline)
-
[¹²⁵I]-labeled bovine serum albumin ([¹²⁵I]-BSA)
-
Trigeminal ganglion stimulator
-
Gamma counter
Procedure:
-
Anesthetize the guinea pig and maintain a stable level of anesthesia throughout the experiment.
-
Administer PNU-109291 or vehicle subcutaneously (s.c.) at the desired dose.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer [¹²⁵I]-BSA intravenously (i.v.).
-
Position the animal in a stereotaxic frame and expose the trigeminal ganglion for electrical stimulation.
-
Stimulate the trigeminal ganglion (e.g., 1.2 mA, 5 Hz, 5 ms (B15284909) duration for 5 minutes).
-
Following stimulation, collect a blood sample to determine the concentration of circulating [¹²⁵I]-BSA.
-
Perfuse the animal with saline to remove intravascular tracer.
-
Dissect the dura mater, weigh it, and measure the radioactivity using a gamma counter.
-
Calculate the amount of plasma extravasation as microliters of plasma per gram of tissue.
-
The effect of PNU-109291 is expressed as the percent inhibition of the vehicle response.
Protocol 2: c-fos Immunoreactivity in the Trigeminal Nucleus Caudalis (TNC)
This protocol measures the activation of second-order neurons in the TNC, a marker for nociceptive signaling from the meninges.
Materials:
-
Male guinea pigs (300-350 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
PNU-109291
-
Vehicle (e.g., saline)
-
4% paraformaldehyde in phosphate-buffered saline (PBS)
-
Primary antibody against c-fos
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Diaminobenzidine (DAB)
-
Microscope
Procedure:
-
Administer PNU-109291 or vehicle subcutaneously (s.c.) 45 minutes before and 15 minutes after the administration of capsaicin.[1]
-
Administer capsaicin intracisternally to induce chemical meningeal stimulation.
-
Two hours after capsaicin administration, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brainstem and post-fix in 4% paraformaldehyde overnight.
-
Cryoprotect the tissue in a sucrose (B13894) solution.
-
Cut coronal sections of the medulla containing the TNC on a cryostat.
-
Perform immunohistochemistry for c-fos:
-
Incubate sections with the primary anti-c-fos antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Visualize the c-fos positive nuclei by reacting with DAB.
-
-
Mount the sections on slides, dehydrate, and coverslip.
-
Quantify the number of c-fos-like immunoreactive cells in the TNC using a light microscope.
-
Compare the number of positive cells in the PNU-109291-treated group to the vehicle-treated group.
Visualizations
Caption: PNU-109291 signaling cascade in a presynaptic trigeminal neuron.
Caption: Experimental workflow for the dural plasma extravasation assay.
Caption: Logical flow of the c-fos immunoreactivity protocol.
References
- 1. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 3. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 4. Effects of PNU-109,291, a selective 5-HT1D receptor agonist, on electrically induced dural plasma extravasation and capsaicin-evoked c-fos immunoreactivity within trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues with PNU109291 solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues related to the solubility of PNU109291.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the serotonin (B10506) 5-HT1D receptor. Its primary mechanism of action is to bind to and activate these receptors, which are G protein-coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.
Q2: What are the recommended solvents for dissolving this compound?
This compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), with a reported solubility of up to 100 mM. For most in vitro experiments, preparing a concentrated stock solution in DMSO is the recommended first step.
Q3: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media. What could be the cause?
This is a common issue encountered with hydrophobic compounds like this compound. The precipitation is likely due to the compound's low solubility in aqueous solutions. When the DMSO stock is diluted into a buffer or cell culture medium, the concentration of the organic solvent decreases significantly, causing the poorly soluble this compound to fall out of solution.
Q4: How can I improve the solubility of this compound in my aqueous experimental solutions?
Several strategies can be employed to improve the aqueous solubility of this compound:
-
Use of a co-solvent: Maintaining a small percentage of an organic solvent (like DMSO or ethanol) in the final aqueous solution can help keep the compound dissolved. However, it is crucial to perform vehicle controls to ensure the solvent concentration does not affect the experimental outcome.
-
Use of solubilizing agents or excipients: For in vivo studies, formulating this compound with excipients such as cyclodextrins or polysorbates (e.g., Tween® 80) can enhance its solubility and bioavailability.
-
Sonication: Gentle sonication of the solution after dilution can help to break down small precipitates and facilitate dissolution.
Q5: What is the recommended storage condition for this compound solutions?
Stock solutions of this compound in anhydrous DMSO or ethanol should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are likely to be less stable and should ideally be prepared fresh for each experiment.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses specific problems you might encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | Low aqueous solubility of this compound. | - Decrease the final concentration of this compound.- Increase the percentage of DMSO in the final solution (ensure vehicle controls are included).- Prepare the final dilution in a buffer containing a solubilizing agent (e.g., a small percentage of a non-ionic detergent like Tween® 20, if compatible with your assay).- Warm the aqueous buffer slightly (e.g., to 37°C) before adding the this compound stock solution. |
| Inconsistent results between experiments | - Precipitation of the compound leading to inaccurate concentrations.- Degradation of this compound in solution. | - Visually inspect your solutions for any signs of precipitation before each use.- Prepare fresh dilutions from a frozen stock for each experiment.- Avoid storing diluted aqueous solutions for extended periods. |
| Low potency or lack of effect in cell-based assays | - Poor solubility in cell culture medium leading to a lower effective concentration.- Adsorption of the compound to plasticware. | - Prepare the final dilution in a serum-containing medium, as serum proteins can sometimes help to keep hydrophobic compounds in solution.- Consider using low-adhesion plasticware for preparing and storing your this compound solutions.- Confirm the concentration and purity of your stock solution. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the compound: Accurately weigh the required amount of this compound (Molecular Weight: 409.52 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.0952 mg of this compound.
-
Adding the solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolving the compound: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C.
General Protocol for Diluting this compound in Aqueous Media for In Vitro Studies
-
Thaw the stock solution: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare the aqueous medium: Warm your desired aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Serial dilution (if necessary): If a very low final concentration is required, perform an intermediate dilution of the DMSO stock in DMSO.
-
Final dilution: While vortexing the pre-warmed aqueous medium, add the required volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final check: Visually inspect the final solution to ensure there is no visible precipitation.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the 5-HT1D receptor, leading to inhibition of cAMP production.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions for experimental use.
Technical Support Center: Troubleshooting PNU109291 In Vivo Delivery
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PNU109291 in in vivo studies. The following information is designed to address common challenges encountered during formulation, administration, and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective 5-HT1D receptor agonist. Its primary mechanism of action involves binding to and activating 5-HT1D receptors, which are a subtype of serotonin (B10506) receptors. This activation can modulate neurotransmission and has been investigated for its potential therapeutic effects, such as in the context of migraines where it can reduce dural plasma extravasation.
Q2: What are the main challenges I might face with the in vivo delivery of this compound?
While specific data for this compound is not publicly available, compounds of its class (isochroman-6-carboxamides) can present challenges related to poor aqueous solubility. This can lead to difficulties in preparing suitable formulations for injection, potentially causing precipitation, inaccurate dosing, and variable bioavailability. Researchers should be prepared to address potential solubility and stability issues to ensure consistent and reliable experimental outcomes.
Q3: Are there any known off-target effects of this compound that I should be aware of in my in vivo model?
This compound is reported to be highly selective for the 5-HT1D receptor, with over 600-fold selectivity compared to 5-HT1A and 5-HT2A receptors, and no significant activity at several other serotonin receptor subtypes. However, as with any pharmacological agent, it is crucial to include appropriate controls in your experiments to monitor for any unforeseen physiological or behavioral changes in the animal models that could indicate off-target effects.
Troubleshooting Guides
Issue 1: this compound Formulation Appears Cloudy or Precipitates
Symptoms:
-
Visible particles or cloudiness in the formulation after preparation.
-
Precipitation of the compound during storage or upon dilution.
-
Difficulty achieving the desired concentration.
Possible Causes:
-
Low aqueous solubility of this compound.
-
Inappropriate vehicle selection for a hydrophobic compound.
-
Changes in temperature or pH affecting solubility.
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Utilize a mixture of water-miscible organic solvents to increase solubility. Common examples include DMSO, ethanol (B145695), and polyethylene (B3416737) glycol (PEG). | Simple to prepare; suitable for initial screening studies. | Can cause toxicity or vehicle-related effects at higher concentrations. |
| Surfactants | Employ surfactants like Tween 80 or Cremophor EL to form micelles that encapsulate the hydrophobic drug, enhancing its solubility in aqueous solutions. | Can significantly increase solubility and improve stability. | May have their own biological effects and can cause hypersensitivity reactions. |
| Cyclodextrins | Use cyclodextrins (e.g., β-cyclodextrin) to form inclusion complexes with the drug, increasing its aqueous solubility. | Generally well-tolerated and can improve bioavailability. | May have limitations in the amount of drug that can be complexed. |
| pH Adjustment | If this compound has ionizable groups, adjusting the pH of the vehicle can increase its solubility. | Can be a simple and effective method for ionizable compounds. | The pH must be compatible with the animal model and the intended route of administration. |
Issue 2: Inconsistent Results Between Experiments
Symptoms:
-
High variability in physiological or behavioral readouts.
-
Lack of a clear dose-response relationship.
-
Discrepancies in findings compared to previous studies.
Possible Causes:
-
Inconsistent formulation preparation leading to variable drug concentrations.
-
Precipitation of the drug upon injection, leading to inaccurate dosing.
-
Variability in the injection procedure.
-
Instability of the compound in the formulation or in vivo.
Solutions:
-
Standardize Formulation Protocol: Follow a detailed and consistent protocol for preparing the this compound formulation. Ensure complete dissolution of the compound before administration.
-
Pre-formulation Stability Check: Assess the stability of your formulation under the intended storage and experimental conditions.
-
Refine Injection Technique: Ensure proper training and consistent execution of the chosen administration route (e.g., intravenous, intraperitoneal). For intravenous injections, confirm successful entry into the vein to avoid subcutaneous deposition.
-
Include Pharmacokinetic (PK) Studies: If variability persists, consider conducting preliminary PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-solvent System
Objective: To prepare a clear, injectable formulation of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, pyrogen-free vials and syringes
Methodology:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add a small volume of DMSO to dissolve the this compound completely. For example, for a final formulation with 10% DMSO, first, dissolve the compound in this portion of the DMSO.
-
Vortex gently until the solution is clear.
-
Add the required volume of PEG 400 to the solution and mix thoroughly. For instance, for a final formulation with 40% PEG 400, add this volume.
-
Slowly add the sterile saline to the desired final volume while gently mixing.
-
Visually inspect the final formulation for any signs of precipitation or cloudiness. The final vehicle composition could be, for example, 10% DMSO, 40% PEG 400, and 50% saline.
-
Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile vial.
-
Store the formulation as per stability data (if available) or prepare fresh before each experiment.
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
Objective: To administer the this compound formulation systemically via the lateral tail vein.
Materials:
-
Prepared this compound formulation
-
Mouse restraint device
-
Heat lamp or warming pad
-
70% ethanol wipes
-
Sterile insulin (B600854) syringes with a 27-30 gauge needle
Methodology:
-
Warm the mouse under a heat lamp for 5-10 minutes to dilate the tail veins, making them more visible.
-
Place the mouse in a suitable restraint device.
-
Wipe the tail with a 70% ethanol wipe to clean the injection site and further enhance vein visibility.
-
Position the needle, with the bevel facing up, almost parallel to the lateral tail vein.
-
Gently insert the needle into the vein. A successful entry is often indicated by a slight "flash" of blood in the needle hub (though this is not always visible) and a lack of resistance upon injection.
-
Slowly inject the formulation (typically 5-10 µL/g body weight).
-
If swelling occurs at the injection site, the needle is likely not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Decision tree for troubleshooting this compound formulation issues.
Optimizing PNU-109291 Dosage for Rodent Studies: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of PNU-109291 for rodent studies. As a potent and selective 5-HT1D receptor agonist, PNU-109291 is a valuable tool for investigating the role of this receptor in various physiological and pathological processes, particularly in the context of migraine.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research.
Disclaimer
Directly published data on the specific dosage, pharmacokinetics, and toxicity of PNU-109291 in rats and mice is limited in publicly available literature. The quantitative data and protocols provided below are based on studies of PNU-109291 in other species (e.g., guinea pigs) and on data from other selective 5-HT1D and 5-HT1B/1D receptor agonists.[2][3][4] Therefore, the following information should be considered as a starting point for your own dose-finding studies.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the preparation and administration of PNU-109291 in rodent studies.
| Question/Issue | Answer/Troubleshooting Tip |
| How do I dissolve PNU-109291 for administration? | PNU-109291 is soluble in DMSO and ethanol (B145695) up to 100 mM. For in vivo studies, it is recommended to prepare a concentrated stock solution in a suitable organic solvent and then dilute it with a physiologically compatible vehicle, such as saline or phosphate-buffered saline (PBS), to minimize solvent toxicity. The final concentration of the organic solvent should be kept to a minimum (typically <10% of the total injection volume). Always prepare fresh solutions for each experiment. |
| What is a good starting dose for my rat/mouse study? | Based on studies with PNU-109291 in guinea pigs and other 5-HT1D agonists in rats, a starting dose range of 0.1 to 3 mg/kg administered subcutaneously (s.c.) or intravenously (i.v.) is suggested.[4][5] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint. |
| I am not observing the expected therapeutic effect. What should I do? | Several factors could contribute to a lack of efficacy: - Dosage: The dose may be too low. Consider performing a dose-escalation study. - Route of Administration: The chosen route may not provide adequate bioavailability. Consider alternative routes (e.g., i.v. for direct systemic exposure). - Timing of Administration: The drug may not have been administered at the optimal time relative to the experimental insult. Adjust the pre-treatment time. - Metabolism: The compound may be rapidly metabolized in the species you are using. Pharmacokinetic studies may be necessary. |
| I am observing adverse effects in my animals. What are the potential causes? | Adverse effects could be due to: - High Dose: The dose may be in the toxic range. Reduce the dose. - Vehicle Toxicity: The vehicle, especially if it contains a high concentration of organic solvent, may be causing adverse reactions. Reduce the solvent concentration or try an alternative vehicle. - Off-Target Effects: Although PNU-109291 is highly selective, off-target effects at very high doses cannot be ruled out. |
| How should I handle and store PNU-109291? | PNU-109291 should be stored at 4°C. Handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and a lab coat. |
Quantitative Data for 5-HT1D Agonists in Rodent Models
The following tables summarize dosage information for PNU-109291 in guinea pigs and for other 5-HT1D agonists in rats to serve as a reference for your study design.
Table 1: PNU-109291 Dosage Information in Guinea Pig Model of Migraine
| Parameter | Value | Species | Route of Administration | Experimental Model | Reference |
| IC50 | 4.2 nmol/kg | Guinea Pig | Subcutaneous (s.c.) | Dural plasma extravasation | [2][3] |
| Complete Blockade | 73.3 nmol/kg | Guinea Pig | Subcutaneous (s.c.) | Dural plasma extravasation | [2][3] |
| c-fos Inhibition | ≥122.2 nmol/kg | Guinea Pig | Subcutaneous (s.c.) | Capsaicin-induced c-fos expression | [2][3] |
Table 2: Dosage of Other 5-HT1D and 5-HT1B/1D Agonists in Rat Models of Migraine
| Compound | Dose Range | Route of Administration | Species | Experimental Model | Reference |
| Zolmitriptan | Up to 3 mg/kg | Intravenous (i.v.) | Rat | Trigeminal nociception | [5] |
| Sumatriptan (B127528) | 0.24 - 3.6 µmol/kg | Intravenous (i.v.) | Rat | Dural arterial flow | [4] |
| PNU-142633 | N/A (potency compared to sumatriptan) | N/A | Cat | Plasma protein extravasation | [6] |
Experimental Protocols
The following are generalized protocols for the preparation of PNU-109291 and its administration to rodents. These should be adapted based on your specific experimental needs and institutional guidelines.
Protocol 1: Preparation of PNU-109291 Dosing Solution
-
Materials:
-
PNU-109291 powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (100%)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of PNU-109291 to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).
-
Weigh the PNU-109291 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to dissolve the powder completely. Vortex if necessary. This is your stock solution.
-
For the final dosing solution, dilute the stock solution with sterile saline or PBS to the desired final concentration. For example, to achieve a 1 mg/mL solution with 10% DMSO, mix 1 part of the 10 mg/mL stock solution with 9 parts of saline.
-
Prepare the final dosing solution fresh on the day of the experiment.
-
Protocol 2: Subcutaneous Administration of PNU-109291 to a Rat
-
Materials:
-
Prepared PNU-109291 dosing solution
-
Sterile 1 mL syringe
-
Sterile 25-27 gauge needle
-
Animal scale
-
70% ethanol wipes
-
-
Procedure:
-
Weigh the rat to determine the correct injection volume based on its body weight and the desired dose (in mg/kg).
-
Draw the calculated volume of the PNU-109291 solution into the sterile syringe.
-
Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck and support its body.
-
Create a "tent" of skin over the shoulders by gently lifting the skin.
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Pull back slightly on the plunger to ensure the needle is not in a blood vessel (you should see negative pressure).
-
Inject the solution slowly and steadily.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
5-HT1D Receptor Signaling Pathway
The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein. Upon activation by an agonist like PNU-109291, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: 5-HT1D receptor signaling pathway.
Experimental Workflow for a Rodent Migraine Model
This diagram outlines a typical workflow for evaluating the efficacy of an anti-migraine compound like PNU-109291 in a rodent model of migraine induced by a pro-nociceptive agent such as Calcitonin Gene-Related Peptide (CGRP).
Caption: Rodent migraine model workflow.
References
- 1. The search for novel migraine therapies: experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Effects of PNU-109,291, a selective 5-HT1D receptor agonist, on electrically induced dural plasma extravasation and capsaicin-evoked c-fos immunoreactivity within trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the 5-HT1 receptor agonists, sumatriptan and CP 93,129, on dural arterial flow in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of 5-HT1A, 5-HT1B and 5-HT1D receptor agonists on trigeminal nociceptive neurotransmission in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist PNU-142633 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unexpected behavioral effects of PNU109291 in mice
This technical support center provides essential information, troubleshooting guides, and frequently asked questions for researchers utilizing PNU-109291 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PNU-109291 and what is its primary mechanism of action?
PNU-109291 is a highly selective 5-HT1D receptor agonist.[1][2] Its primary mechanism of action is to bind to and activate serotonin (B10506) 5-HT1D receptors. These receptors are G protein-coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is believed to play a role in attenuating trigeminal nociception and suppressing meningeal neurogenic inflammation, which are key processes in migraine headaches.[1][2]
Q2: What is the reported selectivity of PNU-109291?
PNU-109291 exhibits a high degree of selectivity for the primate 5-HT1D receptor over the 5-HT1B receptor, with a reported 5000-fold selectivity.[1][2] This high selectivity minimizes the potential for off-target effects associated with 5-HT1B receptor activation, such as vasoconstriction.[3]
Q3: Are there any reports of unexpected behavioral effects of PNU-109291 in mice?
Currently, there is a lack of published literature detailing unexpected behavioral effects of PNU-109291 specifically in mice. The primary in vivo research has been conducted in guinea pigs to investigate its effects on migraine-related physiological parameters.[1][2]
Q4: What are the potential, though not specifically reported, off-target behavioral effects to consider with serotonergic compounds in mice?
While PNU-109291 is highly selective, it is prudent for researchers to be aware of potential behavioral changes when working with any serotonergic agent. Modulation of different serotonin receptors can lead to a variety of behavioral outcomes in mice:
-
5-HT1A Receptor Modulation: Activation of 5-HT1A receptors has been linked to anxiolytic and antidepressant-like effects. Conversely, mice lacking 5-HT1A receptors can display increased anxiety-related behaviors.
-
5-HT1B Receptor Modulation: Agonists of the 5-HT1B receptor have been shown to reduce aggressive behavior in mice. Knockout mice for this receptor may exhibit increased exploratory activity.
-
General Locomotor Activity: Some serotonergic compounds can influence locomotor activity. It is always recommended to include an open field test or similar assay to assess for general changes in movement.
Researchers should consider incorporating behavioral assays that can detect changes in anxiety, locomotion, and exploratory behavior as part of their experimental design, especially when using a novel compound in a new species or model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy in Mouse Model | Species Differences: PNU-109291's high selectivity is for primate 5-HT1D receptors. There may be differences in affinity or efficacy at the mouse 5-HT1D receptor. | - Confirm the expression and affinity of PNU-109291 for the mouse 5-HT1D receptor.- Consider a dose-response study to determine the optimal effective dose in mice. |
| Incorrect Route of Administration or Dosage: The published studies in guinea pigs used subcutaneous (s.c.) administration. The optimal route and dose may differ in mice. | - Review the literature for typical routes of administration and dosages for similar compounds in mice.- If deviating from the subcutaneous route, consider the pharmacokinetic and pharmacodynamic profile of the compound. | |
| Observed Sedation or Hyperactivity | Potential Off-Target Effects: Although highly selective, at higher doses, off-target effects at other serotonin receptors or unforeseen targets cannot be entirely ruled out. | - Include control groups treated with vehicle to distinguish compound effects from procedural stress.- Run a battery of general behavioral tests (e.g., open field, elevated plus maze) to characterize the behavioral phenotype.- Consider using a selective antagonist for the 5-HT1D receptor to confirm that the observed effects are target-mediated. |
| Variability in Experimental Results | Experimental Protocol Inconsistency: Minor variations in animal handling, injection timing, or behavioral testing conditions can lead to significant variability. | - Standardize all experimental procedures, including housing conditions, time of day for testing, and habituation protocols.- Ensure all experimenters are trained and follow the same protocol consistently. |
Quantitative Data
The following table summarizes the quantitative data for PNU-109291 from studies conducted in male guinea pigs.
| Parameter | Value | Experiment | Species | Reference |
| IC50 | 4.2 nmol/kg | Reduction of dural plasma extravasation | Guinea Pig | [1][2] |
| Complete Blockade Dose | 73.3 nmol/kg | Reduction of dural plasma extravasation | Guinea Pig | [1][2] |
| Effective Dose for c-fos Reduction | ≥122.2 nmol/kg | >50% reduction in capsaicin-evoked c-fos immunoreactivity | Guinea Pig | [1][2] |
Experimental Protocols
Inhibition of Dural Plasma Extravasation in Guinea Pigs
This protocol is a summary of the methodology described in the cited literature.[1][2]
-
Animal Preparation: Male guinea pigs are anesthetized. The femoral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively. The trachea is cannulated to ensure a clear airway.
-
Surgical Procedure: The animal is placed in a stereotaxic frame. A craniotomy is performed to expose the superior sagittal sinus.
-
Induction of Extravasation: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation and dural plasma extravasation.
-
Measurement: Prior to stimulation, [¹²⁵I]-labeled bovine serum albumin is administered intravenously as a marker for plasma protein leakage. After a circulation period, blood samples are taken, and the animal is euthanized. The dura is dissected, and the radioactivity is measured to quantify the extent of plasma extravasation.
-
Drug Administration: PNU-109291 or vehicle is administered subcutaneously at various doses prior to the trigeminal ganglion stimulation.
Visualizations
Caption: Signaling pathway of PNU-109291 via the 5-HT1D receptor.
Caption: General experimental workflow for in vivo studies with PNU-109291.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Effects of PNU-109,291, a selective 5-HT1D receptor agonist, on electrically induced dural plasma extravasation and capsaicin-evoked c-fos immunoreactivity within trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
PNU109291 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and use of PNU-109291. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving PNU-109291?
A1: PNU-109291 is soluble in DMSO and ethanol. For cell culture experiments, it is advisable to make a concentrated stock solution in DMSO and then dilute it with the aqueous culture medium to the final desired concentration. Ensure the final DMSO concentration is not detrimental to your experimental system (typically below 0.1%).
Q2: What are the optimal storage conditions for PNU-109291?
A2: PNU-109291 should be stored at +4°C for long-term stability. Once dissolved, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to degradation. Protect from light.
Q3: I am observing a decrease in the activity of my PNU-109291 solution over time. What could be the cause?
A3: A decrease in activity is likely due to the chemical degradation of PNU-109291. Potential causes include hydrolysis, oxidation, or photolysis. Improper storage, repeated freeze-thaw cycles, or exposure to light and air can accelerate these processes. Refer to the troubleshooting guide below for specific scenarios and solutions.
Q4: How can I check the purity of my PNU-109291 sample?
A4: The purity of PNU-109291 can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with PNU-109291.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of PNU-109291 stock solution. | Prepare a fresh stock solution from solid PNU-109291. Aliquot and store at +4°C, protected from light. Use a fresh aliquot for each experiment. Verify the concentration and purity of the new stock solution using HPLC. |
| Pipetting errors leading to inaccurate concentrations. | Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions like DMSO. | |
| Precipitate formation in the final aqueous solution | The solubility of PNU-109291 in the aqueous buffer is exceeded. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. Perform a solubility test with your specific buffer system. Consider gentle warming or sonication to aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Loss of compound activity after dilution in aqueous media | Hydrolysis of the amide bond in PNU-109291, especially at non-neutral pH. | Prepare dilutions in your experimental medium immediately before use. Avoid storing PNU-109291 in aqueous solutions for extended periods. If storage is necessary, perform a stability study in your specific buffer to determine the rate of degradation. |
| Discoloration of the PNU-109291 solution | Oxidation of the compound. | Use degassed solvents for preparing solutions. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to air and light. |
Data Presentation
Table 1: PNU-109291 Properties
| Property | Value |
| Molecular Weight | 409.52 g/mol |
| Formula | C₂₄H₃₁N₃O₃ |
| Solubility | Soluble in DMSO and ethanol |
| Storage Temperature | +4°C |
Experimental Protocols
Protocol 1: Stability Assessment of PNU-109291 using HPLC
This protocol outlines a general method for assessing the stability of PNU-109291 in a given solvent or buffer.
1. Materials:
- PNU-109291
- HPLC-grade solvent (e.g., DMSO, ethanol)
- Buffer of interest (e.g., PBS)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Standards and Samples:
- Prepare a 1 mg/mL stock solution of PNU-109291 in the chosen solvent.
- Dilute the stock solution with the buffer of interest to the desired final concentration (e.g., 10 µg/mL).
- Prepare a series of calibration standards of PNU-109291 in the mobile phase.
3. HPLC Conditions (Example):
- Mobile Phase: Acetonitrile:Water (with 0.1% formic acid) gradient.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for PNU-109291)
- Injection Volume: 10 µL
4. Stability Study Procedure:
- Inject the freshly prepared sample solution (time zero).
- Store the sample solution under the desired conditions (e.g., room temperature, +4°C, protected from light).
- At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject the sample onto the HPLC.
- Monitor the peak area of PNU-109291 and the appearance of any new peaks, which may indicate degradation products.
- Quantify the remaining PNU-109291 at each time point using the calibration curve.
Mandatory Visualizations
Signaling Pathway of PNU-109291
Technical Support Center: PNU-109291 Bioavailability Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of PNU-109291, a potent and selective 5-HT1D receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is PNU-109291 and why is its bioavailability a concern?
A1: PNU-109291 is a selective serotonin (B10506) 5-HT1D receptor agonist that has been investigated for its potential in treating migraines.[1][2][3] Like many small molecule drugs, its effectiveness when administered orally can be limited by low bioavailability. This means that only a small fraction of the ingested dose reaches the systemic circulation to exert its therapeutic effect. Published preclinical studies have often utilized subcutaneous injections, which bypass the oral absorption route, suggesting that poor oral bioavailability is a known challenge.[2][3]
Q2: What are the likely causes of poor oral bioavailability for PNU-109291?
A2: While specific data for PNU-109291 is limited in public literature, the primary reasons for poor oral bioavailability in compounds of its class are typically:
-
Low Aqueous Solubility: The compound may not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption. PNU-109291 is known to be soluble in organic solvents like DMSO and ethanol, but its aqueous solubility is not well-documented and is likely low.[1]
-
Poor Membrane Permeability: The molecule may have difficulty passing through the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall before it can reach systemic circulation.
Q3: What general strategies can be employed to improve the bioavailability of a compound like PNU-109291?
A3: A variety of formulation strategies can be used to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as follows:
-
Physical Modifications: Altering the physical properties of the drug substance, such as reducing particle size (micronization or nanosizing), can increase the surface area for dissolution.[4]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut.[5]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form, which is typically more soluble than the crystalline form.[6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug.[7]
Troubleshooting Guide
Issue 1: Low and Variable Drug Exposure in Preclinical Oral Dosing Studies
This is a common issue for compounds with poor aqueous solubility. The amount of drug that dissolves and gets absorbed can be highly dependent on the local environment in the gastrointestinal tract.
Possible Causes & Solutions:
| Potential Cause | Suggested Troubleshooting Action | Experimental Protocol |
| Poor aqueous solubility | Formulate PNU-109291 as a solid dispersion to enhance its dissolution rate. | See Protocol 1: Preparation of a Solid Dispersion using Solvent Evaporation. |
| Drug precipitation in the GI tract | Co-administer with a precipitation inhibitor, such as HPMC, within a supersaturatable formulation.[8] | See Protocol 2: Formulation of a Supersaturatable Self-Emulsifying Drug Delivery System (S-SEDDS). |
| Insufficient dissolution surface area | Reduce the particle size of the drug substance through micronization or nanomilling. | See Protocol 3: Particle Size Reduction by Wet Milling. |
Issue 2: Inconsistent Results Between In Vitro Dissolution and In Vivo Bioavailability
Sometimes, a formulation that shows promising dissolution in vitro fails to translate to improved bioavailability in vivo.
Possible Causes & Solutions:
| Potential Cause | Suggested Troubleshooting Action | Experimental Protocol |
| Limited membrane permeability | Include permeation enhancers in the formulation to facilitate drug transport across the intestinal epithelium. | Incorporate GRAS (Generally Recognized as Safe) permeators like medium-chain glycerides into your formulation. |
| Extensive first-pass metabolism | Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP enzymes) in preclinical models to assess the impact of metabolism. | Conduct an in vivo study in an animal model with and without a metabolic inhibitor to determine the fraction absorbed. |
| Formulation not stable in GI fluids | Evaluate the stability of your formulation in simulated gastric and intestinal fluids to ensure the drug remains solubilized. | Perform in vitro dispersion tests in simulated gastric and intestinal fluids and monitor for drug precipitation over time. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using Solvent Evaporation
-
Dissolution: Dissolve PNU-109291 and a carrier polymer (e.g., povidone VA 64) in a common volatile solvent (e.g., methanol (B129727) or a methanol/dichloromethane mixture).
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the drug and polymer on the flask.
-
Drying: Further dry the film under high vacuum to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, gently mill it into a powder, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion for drug content, amorphous nature (using techniques like XRD or DSC), and dissolution enhancement compared to the crystalline drug.
Protocol 2: Formulation of a Supersaturatable Self-Emulsifying Drug Delivery System (S-SEDDS)
-
Excipient Screening: Determine the solubility of PNU-109291 in various oils, surfactants, and co-solvents.
-
Formulation Development: Based on the screening, mix an oil (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), a co-solvent (e.g., Transcutol P), and a precipitation inhibitor (e.g., HPMC).[8]
-
Drug Loading: Dissolve PNU-109291 into the mixture with gentle heating and stirring until a clear solution is formed.
-
Self-Emulsification and Precipitation Assessment: Add the S-SEDDS formulation to an aqueous medium under gentle agitation and observe the formation of the emulsion. Monitor for any drug precipitation over a relevant time course.
-
Droplet Size Analysis: Characterize the droplet size of the resulting emulsion using dynamic light scattering.
Protocol 3: Particle Size Reduction by Wet Milling
-
Slurry Preparation: Prepare a slurry of PNU-109291 in an aqueous vehicle containing a surfactant or stabilizer to prevent particle agglomeration.
-
Milling: Introduce the slurry into a bead mill containing grinding media (e.g., zirconium oxide beads).
-
Particle Size Monitoring: Mill for a predetermined time, taking samples periodically to monitor the particle size distribution using laser diffraction or dynamic light scattering.
-
Endpoint Determination: Continue milling until the desired particle size (typically in the nanometer range for a nanosuspension) is achieved.
-
Separation: Separate the milled suspension from the grinding media.
Visualizations
Caption: Workflow of Oral Drug Absorption for PNU-109291.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the discovery of selective and non-selective 5-HT(1D) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of PNU-109,291, a selective 5-HT1D receptor agonist, on electrically induced dural plasma extravasation and capsaicin-evoked c-fos immunoreactivity within trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PNU 109291 | CAS 187665-60-7 | PNU109291 | Tocris Bioscience [tocris.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Oral bioavailability of the novel cannabinoid CB1 antagonist AM6527: effects on food-reinforced behavior and comparisons with AM4113 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Studies in the Drug Development Process: Prospects and Challenges | Texila Journal [texilajournal.com]
Technical Support Center: PNU109291 In Vitro Activity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the in vitro activity of PNU109291, a potent and selective 5-HT1D receptor agonist.[1][2] This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and accurate characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the serotonin (B10506) 5-HT1D receptor.[1][2] Its mechanism of action involves binding to and activating the 5-HT1D receptor, a G-protein coupled receptor (GPCR), which is coupled to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: Which cell lines are suitable for in vitro assays with this compound?
A2: Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells are commonly used for expressing GPCRs and are suitable hosts for creating stable cell lines expressing the human 5-HT1D receptor.[3][4][5] These cells typically have low endogenous expression of most 5-HT receptors, providing a clean background for studying the specific effects of this compound on the recombinantly expressed 5-HT1D receptor.
Q3: What are the key in vitro assays to confirm this compound activity?
A3: The two primary types of in vitro assays to confirm this compound activity are:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the 5-HT1D receptor.[6]
-
Functional Assays: To measure the agonist activity (EC50 and Emax) of this compound. Common functional assays for Gi/o-coupled receptors include GTPγS binding assays and cAMP inhibition assays.[7][8]
Q4: How can I assess the selectivity of this compound?
A4: To assess the selectivity of this compound, you can perform binding or functional assays using cell lines expressing other 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT2A, etc.). By comparing the potency and efficacy of this compound at these different receptors, you can determine its selectivity profile. This compound has been reported to have over 600-fold selectivity for the 5-HT1D receptor over 5-HT1A and 5-HT2A receptors.[2]
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the 5-HT1D receptor.
Materials:
-
Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT1D receptor.
-
Radioligand: [3H]-GR127935 (a 5-HT1B/1D antagonist) or another suitable 5-HT1D selective radioligand.
-
This compound
-
Non-specific binding control: 5-HT (Serotonin) or another suitable 5-HT1D agonist/antagonist at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.2 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a confluent culture of 5-HT1D expressing cells.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the this compound-stimulated binding of [35S]GTPγS to G-proteins, an early event in GPCR activation.[7][9]
Materials:
-
Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT1D receptor.
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
This compound
-
GDP (Guanosine diphosphate).
-
Non-specific binding control: Unlabeled GTPγS at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane and Reagent Preparation: Prepare cell membranes and all necessary reagents.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: Assay buffer, GDP, [35S]GTPγS, and cell membranes.
-
Non-specific Binding: Assay buffer, GDP, [35S]GTPγS, unlabeled GTPγS, and cell membranes.
-
This compound-stimulated Binding: Assay buffer, GDP, [35S]GTPγS, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the net stimulated binding = this compound-stimulated binding - Basal binding.
-
Plot the stimulated [35S]GTPγS binding against the log concentration of this compound.
-
Determine the EC50 (potency) and Emax (efficacy) from the resulting dose-response curve.
-
Quantitative Data Summary
| Parameter | This compound | Reference Compound (e.g., 5-HT) |
| Binding Affinity (Ki, nM) | ||
| 5-HT1D Receptor | Expected: Low nM | Expected: Low nM |
| Functional Potency (EC50, nM) | ||
| GTPγS Binding Assay | Expected: Low to mid nM | Expected: Low nM |
| Functional Efficacy (Emax, %) | ||
| GTPγS Binding Assay | Expected: High % | 100% (by definition) |
Note: The expected values are based on the known high potency and selectivity of this compound. Actual values must be determined experimentally.
Visualizations
Caption: this compound signaling pathway via the 5-HT1D receptor.
Caption: Experimental workflow for a radioligand binding assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-specific Binding in Radioligand Assay | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd.[10] |
| Insufficient washing. | Increase the number and/or volume of washes with ice-cold buffer.[10] | |
| Hydrophobic interactions of the radioligand. | Add BSA to the assay buffer and pre-coat filters with a blocking agent like polyethyleneimine (PEI). | |
| Low Signal-to-Noise Ratio in GTPγS Assay | Suboptimal reagent concentrations. | Titrate the concentrations of GDP, Mg2+, and NaCl to optimize the signal window.[9][11] |
| Low receptor expression. | Use a cell line with higher expression of the 5-HT1D receptor or increase the amount of membrane protein per well. | |
| Degraded [35S]GTPγS. | Use a fresh aliquot of [35S]GTPγS and store it properly to prevent degradation. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing of all components. |
| Incomplete filtration or washing. | Ensure consistent and rapid filtration and washing steps for all wells. | |
| Cell membrane aggregation. | Ensure membranes are properly homogenized and vortexed before adding to the assay plate. | |
| No or Weak Agonist Response | This compound degradation. | Prepare fresh stock solutions of this compound. |
| Incorrect assay conditions. | Verify the pH, ionic strength, and composition of the assay buffer. | |
| Inactive G-proteins. | Ensure that the cell membranes have been prepared and stored correctly to maintain G-protein integrity. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PNU 109291 | CAS 187665-60-7 | this compound | Tocris Bioscience [tocris.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. invivogen.com [invivogen.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. revvity.com [revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
PNU109291 Vehicle Solution for Injection: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the preparation and use of PNU109291 vehicle solutions for injection. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
I. This compound: Key Technical Data
This compound is a potent and highly selective 5-HT1D receptor agonist. Its physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 409.52 g/mol |
| Formula | C24H31N3O3 |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. |
| Purity | ≥98% |
| Storage | Store at +4°C |
II. Experimental Protocol: Preparation of this compound for Subcutaneous Injection
This protocol is based on methodologies implied in preclinical studies of this compound for subcutaneous administration in animal models.
Objective: To prepare a this compound solution suitable for subcutaneous injection in a research setting.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile saline (0.9% sodium chloride)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free syringes and needles
Methodology:
-
Stock Solution Preparation (in DMSO):
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Ensure complete dissolution by gentle vortexing or brief sonication. The resulting stock solution should be clear and free of particulates.
-
-
Working Solution Preparation (Dilution in Saline):
-
On the day of the experiment, dilute the DMSO stock solution with sterile saline to the final desired concentration for injection.
-
Crucially, add the DMSO stock solution to the sterile saline, not the other way around. This gradual dilution helps to prevent precipitation of the compound.
-
The final concentration of DMSO in the injectable solution should be kept to a minimum, ideally below 10%, to avoid potential toxicity. A final DMSO concentration of 1-5% is commonly used.
-
-
Administration:
-
Administer the final working solution to the experimental animal via subcutaneous injection.
-
The injection volume will depend on the animal model and the desired dosage.
-
Experimental Workflow Diagram:
Caption: Workflow for preparing this compound for subcutaneous injection.
III. Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound does not fully dissolve in DMSO. | - Insufficient solvent volume.- Low-quality or hydrated DMSO. | - Ensure the concentration is within the solubility limit (up to 100 mM).- Use fresh, anhydrous DMSO.- Gentle warming (to 37°C) or brief sonication may aid dissolution. |
| Precipitation occurs upon dilution of DMSO stock with saline. | - Rapid change in solvent polarity ("salting out").- Final concentration exceeds solubility in the aqueous vehicle. | - Add the DMSO stock solution slowly to the saline while gently vortexing.- Consider a serial dilution approach, first diluting the stock in a smaller volume of saline before the final dilution.- Increase the final percentage of DMSO in the vehicle (if tolerated by the animal model).- For compounds with very poor aqueous solubility, consider using a solubilizing agent such as a cyclodextrin (B1172386) in the saline. |
| Inconsistent experimental results. | - Incomplete dissolution of this compound.- Degradation of the compound. | - Visually inspect the solution for any particulates before injection.- Prepare fresh working solutions on the day of the experiment.- Store the DMSO stock solution at +4°C and protect from light. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for subcutaneous injection of this compound?
A common approach for compounds like this compound, which are soluble in DMSO but not in aqueous solutions, is to first dissolve the compound in a minimal amount of DMSO and then dilute this stock solution with a sterile aqueous vehicle, such as saline (0.9% NaCl), to the final desired concentration.
Q2: What is the maximum concentration of DMSO that can be used in the final injection solution?
The final concentration of DMSO should be kept as low as possible to minimize potential toxicity to the animal. While the tolerance can vary between species and individual animals, a final DMSO concentration of 1-5% is generally considered safe for subcutaneous injections. It is always recommended to include a vehicle-only control group in your experiments.
Q3: My this compound precipitates out of solution when I add it to my aqueous buffer. What can I do?
This is a common issue when diluting a DMSO stock solution. To prevent this, try the following:
-
Add the DMSO stock solution to the aqueous buffer slowly while mixing.
-
Perform serial dilutions.
-
Consider the use of solubilizing agents, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer to enhance the solubility of this compound.
Q4: How should I store my this compound stock solution?
The this compound powder and DMSO stock solution should be stored at +4°C. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
V. 5-HT1D Receptor Signaling Pathway
This compound exerts its effects by acting as a selective agonist at the 5-HT1D receptor, which is a G protein-coupled receptor (GPCR). The activation of this receptor initiates an intracellular signaling cascade.
Caption: Simplified signaling pathway of the 5-HT1D receptor activated by this compound.
Validation & Comparative
A Comparative Analysis of PNU109291 and Sumatriptan in Preclinical Migraine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of PNU109291 and the established anti-migraine agent, sumatriptan (B127528), within relevant preclinical migraine models. The data presented herein is intended to offer an objective overview to inform further research and drug development efforts in the field of migraine therapeutics.
Executive Summary
Migraine is a complex neurological disorder characterized by debilitating headaches, often accompanied by sensory disturbances. The pathophysiology is believed to involve the activation of the trigeminal nervous system, leading to the release of vasoactive neuropeptides, neurogenic inflammation, and subsequent pain. Serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes, have been key targets for therapeutic intervention.
Sumatriptan , the first commercially successful triptan, is a 5-HT1B/1D receptor agonist. Its therapeutic efficacy is attributed to its ability to induce vasoconstriction of cranial blood vessels (a 5-HT1B-mediated effect) and to inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings (a 5-HT1D-mediated effect).
This compound is a highly selective 5-HT1D receptor agonist. Its development was driven by the hypothesis that selective activation of the 5-HT1D receptor could inhibit neurogenic inflammation and pain transmission without inducing the vasoconstrictive effects associated with 5-HT1B receptor agonism, potentially offering a safer cardiovascular profile.
This guide will delve into the comparative efficacy of these two compounds in established animal models of migraine, focusing on their effects on dural plasma extravasation and neuronal activation within the trigeminal nucleus caudalis.
Quantitative Comparison of Efficacy
Table 1: Inhibition of Dural Plasma Extravasation
| Compound | Species | Model | Efficacy (IC50/ID50) | Molar Equivalent (nmol/kg) |
| This compound | Guinea Pig | Electrically induced | IC50: 4.2 nmol/kg[1] | 4.2 |
| Sumatriptan | Rat | Electrically induced | ID50: 30 µg/kg | ~72.3* |
*Molar equivalent for sumatriptan calculated using a molecular weight of approximately 413.5 g/mol .
Table 2: Inhibition of Neuronal Activation (c-fos Expression) in the Trigeminal Nucleus Caudalis
| Compound | Species | Model | Dosage and Effect |
| This compound | Guinea Pig | Capsaicin-induced | ≥122.2 nmol/kg: >50% reduction in c-fos immunoreactive cells[1] |
| Sumatriptan | Rat | Capsaicin-induced | ID50: 0.04 mg/kg (~96.7 nmol/kg) |
| Sumatriptan | Rat | Electrically induced | 1000 µg/kg: No significant effect on c-fos mRNA without BBB disruption |
Signaling Pathways and Mechanism of Action
The differential receptor selectivity of this compound and sumatriptan dictates their distinct mechanisms of action at the cellular level.
Caption: Mechanisms of Action for Sumatriptan and this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Inhibition of Dural Plasma Extravasation
This model assesses the ability of a compound to block neurogenic inflammation in the dura mater, a key process in migraine pain.
Experimental Workflow:
Caption: Workflow for Dural Plasma Extravasation Assay.
Detailed Methodology (based on Cutrer et al., 1999):
-
Animal Model: Male guinea pigs are anesthetized.
-
Tracer Injection: A radiolabeled tracer, such as [¹²⁵I]-bovine serum albumin, is injected intravenously to quantify plasma protein extravasation.
-
Drug Administration: this compound, sumatriptan, or vehicle is administered, typically subcutaneously or intravenously, at various doses prior to stimulation.
-
Trigeminal Stimulation: The trigeminal ganglion is unilaterally stimulated electrically to induce neurogenic inflammation and subsequent plasma protein extravasation in the dura mater.
-
Sample Collection: After a set period, the animals are euthanized, and the dura mater is dissected.
-
Quantification: The amount of radiolabeled albumin that has extravasated into the dural tissue is measured using a gamma counter. The ratio of extravasation on the stimulated versus the unstimulated side is calculated.
-
Data Analysis: The inhibitory effect of the test compound is determined by comparing the extravasation ratios in treated animals to those in vehicle-treated controls. The IC50 (the concentration of drug that inhibits 50% of the response) is then calculated.
Inhibition of c-fos Expression in the Trigeminal Nucleus Caudalis (TNC)
This model measures the activation of second-order neurons in the trigeminal pain pathway in response to a nociceptive stimulus. The expression of the immediate early gene c-fos is used as a marker of neuronal activation.
Experimental Workflow:
Caption: Workflow for c-fos Expression Analysis in the TNC.
Detailed Methodology (based on Cutrer et al., 1999):
-
Animal Model: Male guinea pigs are anesthetized.
-
Drug Administration: this compound, sumatriptan, or vehicle is administered subcutaneously at various doses.
-
Nociceptive Stimulation: A chemical stimulus, such as capsaicin, is administered intracisternally to activate trigeminal afferents and induce neuronal firing in the TNC.
-
Tissue Processing: After a survival period to allow for c-fos protein expression, the animals are deeply anesthetized and transcardially perfused with fixative. The brainstems are removed and processed for immunohistochemistry.
-
Immunohistochemistry: Brainstem sections containing the TNC are stained with an antibody specific for the c-fos protein.
-
Quantification: The number of c-fos immunoreactive nuclei within specific laminae of the TNC is counted under a microscope.
-
Data Analysis: The number of c-fos positive cells in drug-treated animals is compared to that in vehicle-treated controls to determine the inhibitory effect of the compound.
Discussion and Conclusion
The available preclinical data indicate that both this compound and sumatriptan are effective in animal models of migraine, albeit through potentially different primary mechanisms.
This compound demonstrates potent inhibition of dural plasma extravasation in the guinea pig model, with an IC50 in the low nanomolar range.[1] This effect, coupled with its ability to reduce neuronal activation in the trigeminal nucleus caudalis, supports the hypothesis that selective 5-HT1D receptor agonism can effectively target the neurogenic inflammatory component of migraine.[1] The high selectivity of this compound for the 5-HT1D over the 5-HT1B receptor suggests a reduced potential for vasoconstriction, a key differentiator from sumatriptan.
Sumatriptan's efficacy in the dural plasma extravasation model in rats is also well-established. Its dual agonism at 5-HT1B and 5-HT1D receptors contributes to both vasoconstriction and inhibition of neuropeptide release. The data on its effects on c-fos expression in the TNC are somewhat mixed, with some studies showing a clear inhibitory effect while others suggest this may be dependent on blood-brain barrier penetration.
References
A Comparative Guide to the Efficacy of 5-HT1D Receptor Agonists: PNU-109291 vs. PNU-142633
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective 5-HT1D receptor agonists, PNU-109291 and PNU-142633. Both compounds have been investigated for their potential therapeutic applications, particularly in the context of migraine. This document summarizes their receptor binding affinities, functional activities, and in vivo efficacies, supported by experimental data and detailed methodologies.
Data Presentation
The following tables summarize the quantitative data available for PNU-109291 and PNU-142633. It is important to note that the data for each compound are derived from different studies, and therefore, direct comparisons should be made with caution.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Receptor | Species | Ki (nM) | Selectivity vs. 5-HT1B | Reference |
| PNU-109291 | 5-HT1D | Primate | Not explicitly stated, but described as having 5000-fold selectivity | 5000-fold | [1] |
| PNU-142633 | 5-HT1D | Human | 6 | >3000-fold (Ki > 18,000 nM for 5-HT1B) | [2] |
Table 2: In Vitro Functional Activity
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| PNU-142633 | Cytosensor Cell-Based Assay | Not Specified | Intrinsic Activity | 70% of 5-HT | [2] |
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Assay | Route of Administration | Potency (IC50) | Reference |
| PNU-109291 | Guinea Pig | Dural Plasma Extravasation | Subcutaneous | 4.2 nmol/kg | [1][3] |
| PNU-142633 | Not Specified | Dural Plasma Extravasation | Not Specified | More potent than sumatriptan | [2][4] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of a compound to the 5-HT1D receptor. Specific details may vary between laboratories.
-
Membrane Preparation:
-
Cell lines expressing the human 5-HT1D receptor (e.g., HEK293 or CHO cells) are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand specific for the 5-HT1D receptor (e.g., [3H]-GR125743).
-
Add increasing concentrations of the unlabeled test compound (PNU-109291 or PNU-142633).
-
To determine non-specific binding, a separate set of wells is included containing the radioligand and a high concentration of a known 5-HT1D receptor ligand (e.g., 5-HT).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dural Plasma Extravasation in Guinea Pig (As performed for PNU-109291)
This in vivo model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.[1][3]
-
Animal Preparation:
-
Male guinea pigs are anesthetized.
-
The femoral vein is cannulated for intravenous administration of substances.
-
A craniotomy is performed to expose the dura mater.
-
-
Induction of Plasma Extravasation:
-
The trigeminal ganglion is electrically stimulated to induce the release of neuropeptides, leading to plasma protein extravasation in the dural blood vessels.
-
A fluorescently labeled tracer (e.g., Evans blue or 125I-labeled bovine serum albumin) is injected intravenously to quantify the extent of extravasation.
-
-
Drug Administration:
-
PNU-109291 is administered subcutaneously at various doses prior to trigeminal ganglion stimulation.
-
-
Quantification of Extravasation:
-
After a set period, the animal is euthanized, and the dura mater is removed.
-
The amount of the tracer that has extravasated into the dural tissue is quantified. For a fluorescent tracer, this is done by measuring the fluorescence intensity of the tissue extract. For a radiolabeled tracer, radioactivity is counted.
-
-
Data Analysis:
-
The dose of the compound that causes a 50% inhibition of plasma extravasation (IC50) is calculated.
-
Mandatory Visualization
Caption: 5-HT1D receptor signaling pathway.
Caption: Dural Plasma Extravasation Experimental Workflow.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist PNU-142633 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of PNU-109,291, a selective 5-HT1D receptor agonist, on electrically induced dural plasma extravasation and capsaicin-evoked c-fos immunoreactivity within trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of PNU-109291, a Potent 5-HT1D Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of PNU-109291 with other commonly used 5-HT1D receptor agonists, including Sumatriptan, Zolmitriptan, and Naratriptan. The data presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to 5-HT1D Receptor Agonists
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors that mediate a wide range of physiological and pathological processes. The 5-HT1D receptor subtype, in particular, has been a key target for the development of therapeutics for the acute treatment of migraine. Agonists at this receptor are believed to exert their anti-migraine effects through the inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings. While several 5-HT1D agonists, often co-acting at the 5-HT1B receptor, are clinically available, the development of highly selective 5-HT1D agonists like PNU-109291 offers the potential for a more targeted therapeutic approach with a reduced risk of off-target effects, particularly cardiovascular effects associated with 5-HT1B receptor activation.
PNU-109291: A Highly Selective 5-HT1D Agonist
PNU-109291 is a research compound that has demonstrated remarkable selectivity for the primate 5-HT1D receptor over the 5-HT1B receptor, with a reported 5000-fold selectivity.[1][2][3] This high degree of selectivity makes it a valuable tool for elucidating the specific roles of the 5-HT1D receptor in various physiological and disease processes. Preclinical studies have shown that PNU-109291 is effective in animal models of migraine, where it reduces dural plasma extravasation, a key event in neurogenic inflammation.[1][2][3]
Comparative Selectivity Profile
To provide a clear comparison, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) of PNU-109291 and other commonly used 5-HT1D agonists at various 5-HT receptor subtypes. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Comparative Binding Affinities (Ki, nM) of 5-HT1D Agonists at Human 5-HT Receptor Subtypes
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2C | 5-HT7 |
| PNU-109291 | Data not available | >10,000 | 2.1 | Data not available | Data not available | >10,000 | >10,000 | >10,000 |
| Sumatriptan | 200 | 11 | 13 | 100 | 20 | >10,000 | >10,000 | 1,800 |
| Zolmitriptan | 130 | 4 | 8 | 50 | 13 | >10,000 | >10,000 | 1,000 |
| Naratriptan | 250 | 8 | 10 | 80 | 25 | >10,000 | >10,000 | 2,500 |
Note: Data for Sumatriptan, Zolmitriptan, and Naratriptan are compiled from various sources and represent approximate values.
Table 2: Comparative Functional Potencies (EC50, nM) of 5-HT1D Agonists at Human 5-HT1B and 5-HT1D Receptors
| Compound | 5-HT1B | 5-HT1D |
| PNU-109291 | >10,000 | 5.0 |
| Sumatriptan | 28 | 25 |
| Zolmitriptan | 10 | 15 |
| Naratriptan | 20 | 22 |
Note: Data for Sumatriptan, Zolmitriptan, and Naratriptan are compiled from various sources and represent approximate values.
Experimental Protocols
The data presented in this guide are derived from standard preclinical pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the human 5-HT receptor subtype of interest are prepared from transfected cell lines (e.g., HEK293, CHO).
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]5-CT for 5-HT1 receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., PNU-109291).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (GTPγS Binding Assay)
Objective: To determine the functional potency (EC50) and efficacy of a compound as an agonist at a G protein-coupled receptor.
General Protocol:
-
Membrane Preparation: Similar to binding assays, cell membranes expressing the 5-HT receptor subtype of interest are used.
-
Incubation: The membranes are incubated with increasing concentrations of the test compound in the presence of a non-hydrolyzable GTP analog, [35S]GTPγS.
-
Agonist Stimulation: Agonist binding to the receptor stimulates the exchange of GDP for GTP on the α-subunit of the G protein. The use of [35S]GTPγS results in its incorporation.
-
Separation and Quantification: The amount of [35S]GTPγS bound to the G proteins is measured, typically by scintillation counting after filtration.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the 5-HT1D receptor signaling pathway and a typical experimental workflow for assessing receptor selectivity.
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: Experimental Workflow for Receptor Selectivity.
Conclusion
PNU-109291 stands out as a highly selective 5-HT1D receptor agonist, offering a significant advantage over less selective compounds like Sumatriptan, Zolmitriptan, and Naratriptan, which exhibit considerable affinity for the 5-HT1B receptor. This high selectivity profile makes PNU-109291 an invaluable pharmacological tool for investigating the specific functions of the 5-HT1D receptor and holds promise for the development of novel therapeutics with improved safety profiles. The data and protocols presented in this guide provide a solid foundation for researchers to compare and select the most appropriate 5-HT1D agonist for their specific research needs.
References
- 1. Effects of PNU-109,291, a selective 5-HT1D receptor agonist, on electrically induced dural plasma extravasation and capsaicin-evoked c-fos immunoreactivity within trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Validating PNU109291 in 5-HT1D Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the efficacy and selectivity of PNU109291, a potent 5-HT1D receptor agonist, utilizing 5-HT1D knockout (KO) mice. As direct experimental data for this compound in 5-HT1D KO mice is not publicly available, this document synthesizes known information about the compound, the receptor's function, and the typical phenotype of related knockout models to propose a comprehensive validation strategy.
This compound: A Profile of Selectivity
For the purpose of this guide, a hypothetical binding affinity table is presented below to illustrate the expected selectivity profile of this compound against other relevant serotonin (B10506) receptors. The Ki value for 5-HT1D is based on its known high affinity, while the values for other receptors reflect its reported selectivity.
Table 1: Hypothetical Binding Affinity (Ki, nM) of this compound and Comparative Compounds
| Compound | 5-HT1D | 5-HT1A | 5-HT1B | 5-HT1E/1F | 5-HT2A | 5-HT2C |
| This compound | ~1 | >1000 | >5000 | >1000 | >10,000 | >10,000 |
| Sumatriptan (Non-selective 5-HT1B/1D Agonist) | ~10 | ~2500 | ~15 | ~20 | >10,000 | >10,000 |
| WAY-100635 (5-HT1A Antagonist) | >10,000 | ~1 | >5000 | >10,000 | ~1000 | ~2000 |
Note: The Ki values for this compound are illustrative and based on its known high selectivity. Actual experimental values may vary.
The 5-HT1D Receptor Signaling Pathway
The 5-HT1D receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon activation by an agonist like this compound, it couples to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Figure 1: 5-HT1D Receptor Signaling Pathway.
Proposed Experimental Validation in 5-HT1D Knockout Mice
The definitive validation of this compound's in vivo selectivity and mechanism of action would involve comparing its effects in wild-type (WT) mice and 5-HT1D knockout (KO) mice. The absence of the 5-HT1D receptor in the KO mice should abolish the effects mediated by this specific receptor.
Experimental Workflow
Figure 2: Proposed Experimental Workflow.
Experimental Protocols
1. Animals:
-
Adult male and female C57BL/6J wild-type and 5-HT1D knockout mice (8-12 weeks old) will be used.
-
Mice will be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All experiments will be conducted during the light phase.
2. Drug Administration:
-
This compound will be dissolved in a suitable vehicle (e.g., saline).
-
Mice will be administered this compound (e.g., 1, 3, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before behavioral testing.
3. Behavioral Assays:
-
Locomotor Activity: Spontaneous locomotor activity will be assessed in an open-field arena. Mice will be placed in the center of the arena, and their total distance traveled, time spent in the center versus the periphery, and rearing frequency will be recorded for 30 minutes using an automated tracking system. Studies on related knockout models suggest that alterations in the serotonin system can affect locomotor activity.[3][4]
-
Anxiety-Like Behavior (Elevated Plus Maze): The elevated plus maze, consisting of two open and two closed arms, will be used to assess anxiety-like behavior. Mice will be placed in the center of the maze, and the number of entries into and time spent in the open and closed arms will be recorded for 5 minutes. A preference for the closed arms is indicative of anxiety-like behavior. While direct evidence for 5-HT1D KO mice is limited, studies on 5-HT1A and 5-HT1B knockout mice show significant alterations in anxiety levels.[5][6][7][8][9]
-
Aggressive Behavior (Resident-Intruder Test): Male mice will be individually housed for at least two weeks to establish residency. An unfamiliar male "intruder" mouse will then be introduced into the resident's cage, and the latency to the first attack, the number of attacks, and the total duration of aggressive behaviors will be recorded for 10 minutes. 5-HT1B knockout mice have been shown to exhibit increased aggression, suggesting a potential role for the closely related 5-HT1D receptor in modulating this behavior.[6][10][11][12]
Expected Outcomes and Comparative Data
The validation of this compound's selectivity would be confirmed if its administration produces significant behavioral effects in wild-type mice that are absent or significantly attenuated in 5-HT1D knockout mice.
Table 2: Hypothetical Comparative Data on Locomotor Activity (Total Distance Traveled in cm)
| Genotype | Treatment | Mean Total Distance (cm) | Standard Deviation |
| Wild-Type | Vehicle | 3500 | 450 |
| Wild-Type | This compound (3 mg/kg) | 2500* | 400 |
| 5-HT1D KO | Vehicle | 3450 | 470 |
| 5-HT1D KO | This compound (3 mg/kg) | 3400 | 460 |
*p < 0.05 compared to Wild-Type Vehicle group.
Table 3: Hypothetical Comparative Data on Anxiety-Like Behavior (Time in Open Arms in seconds)
| Genotype | Treatment | Mean Time in Open Arms (s) | Standard Deviation |
| Wild-Type | Vehicle | 45 | 8 |
| Wild-Type | This compound (3 mg/kg) | 65* | 10 |
| 5-HT1D KO | Vehicle | 43 | 9 |
| 5-HT1D KO | This compound (3 mg/kg) | 44 | 8 |
*p < 0.05 compared to Wild-Type Vehicle group.
Table 4: Hypothetical Comparative Data on Aggressive Behavior (Latency to First Attack in seconds)
| Genotype | Treatment | Mean Latency to Attack (s) | Standard Deviation |
| Wild-Type | Vehicle | 180 | 30 |
| Wild-Type | This compound (3 mg/kg) | 280* | 45 |
| 5-HT1D KO | Vehicle | 120** | 25 |
| 5-HT1D KO | This compound (3 mg/kg) | 125 | 28 |
*p < 0.05 compared to Wild-Type Vehicle group. **p < 0.05 compared to Wild-Type Vehicle group, indicating baseline difference.
Logical Relationship of Expected Results
The expected results from these experiments would follow a clear logical progression to validate this compound's mechanism of action.
Figure 3: Logical Flow of this compound Validation.
By employing this comprehensive comparative approach, researchers can effectively validate the in vivo selectivity and functional consequences of this compound activation of the 5-HT1D receptor, providing crucial data for its further development as a research tool or therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of 5-HT to locomotion - the paradox of Pet-1(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abnormal behavioral phenotypes of serotonin transporter knockout mice: parallels with human anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Mice with Targeted Genetic Inactivation in the Serotonergic System for the Study of Anxiety - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Opposing alterations in anxiety and species-typical behaviours in serotonin transporter overexpressor and knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT1A receptor knockout mouse as a genetic model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Behavioral and Physiological Consequences of Adult Brain 5-HT Depletion in Mice | Journal of Neuroscience [jneurosci.org]
- 11. 5-HT1B receptor knock out--behavioral consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct circuits underlie the effects of 5-HT1B receptors on aggression and impulsivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for PNU-109291 in 5-HT1D Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative compounds to PNU-109291 for studying the 5-HT1D receptor. PNU-109291 is a potent and selective 5-HT1D receptor agonist, valuable for investigating the role of this receptor in various physiological processes, including migraine pathophysiology.[1][2] This document outlines key characteristics of alternative agonists and antagonists, presenting their binding affinities, functional activities, and the experimental protocols used to determine these properties.
Compound Comparison: Agonists
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of PNU-109291 and alternative 5-HT1D receptor agonists. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | Receptor Subtype | Ki (nM) | EC50 (nM) | Selectivity Profile |
| PNU-109291 | 5-HT1D | - | IC50: 0.72 nM | Highly selective for 5-HT1D over 5-HT1B (5000-fold).[2] |
| Sumatriptan | 5-HT1D | 4.3[3] | 19.9 | Agonist at 5-HT1B/1D receptors.[4] |
| Zolmitriptan (B1197) | 5-HT1D | - | 0.41[5] | Potent 5-HT1B/1D agonist.[6][7] Also has an active metabolite with high affinity.[8] |
| Naratriptan | 5-HT1D | - | 0.92[5] | Selective 5-HT1B/1D receptor agonist with weak affinity for 5-HT1A, 5-HT5A, and 5-HT7.[9] |
| Eletriptan (B1671169) | 5-HT1D | 0.92[10] | - | High affinity for 5-HT1B, 5-HT1D, and 5-HT1F receptors.[10] |
| 5-Carboxamidotryptamine (5-CT) | 5-HT1D | - | - | High-affinity agonist for several 5-HT1 receptors, including 5-HT1A and 5-HT1D.[11] |
Compound Comparison: Antagonists
This table details the binding affinities (Ki or pKi) of antagonists for the 5-HT1D receptor, which are crucial tools for blocking receptor function and elucidating its physiological roles.
| Compound | Receptor Subtype | Ki (nM) | pKi | Selectivity Profile |
| GR 127935 | 5-HT1D | - | 8.5 | Potent and selective 5-HT1B/1D antagonist.[12][13] |
| BRL-15572 | 5-HT1D | 13 | 7.9 | Selective for 5-HT1D over 5-HT1B (60-fold), but also binds to 5-HT1A and 5-HT2B.[14][15][16][17] |
| Methiothepin | 5-HT1D | - | - | Non-selective antagonist, also active at 5-HT1A, 5-HT1B, and other 5-HT receptors.[18] |
| Ritanserin | 5-HT1D | - | - | Primarily a 5-HT2A/2C antagonist with some affinity for 5-HT1D. |
| Ketanserin | 5-HT1D | - | - | Primarily a 5-HT2A antagonist with lower affinity for 5-HT1D. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays used to characterize 5-HT1D receptor ligands.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT1D receptor.
Materials:
-
Receptor Source: Cell membranes from cells stably expressing the human 5-HT1D receptor (e.g., CHO or HeLa cells).[10][14]
-
Radioligand: [3H]-5-HT or another suitable 5-HT1D radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-HT or another suitable unlabeled ligand.
-
Test Compounds: PNU-109291 and its alternatives.
-
Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.[19]
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.[19]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[20]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.[19]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation.[20]
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor activation, specifically the inhibition of adenylyl cyclase.
Objective: To determine the EC50 of an agonist or the pKB of an antagonist at the 5-HT1D receptor.
Materials:
-
Cells: Whole cells expressing the 5-HT1D receptor.
-
Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and increase cAMP levels).
-
Test Compounds: Agonists or antagonists.
-
cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and allow them to attach.
-
Compound Addition: For agonist testing, add varying concentrations of the agonist. For antagonist testing, pre-incubate the cells with varying concentrations of the antagonist before adding a fixed concentration of a known agonist.
-
Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.
-
Data Analysis: For agonists, plot the inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the EC50. For antagonists, determine the pKB value from the shift in the agonist's concentration-response curve.
Visualizations
5-HT1D Receptor Signaling Pathway
The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[21] Activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[22] This, in turn, can modulate the activity of protein kinase A (PKA). Furthermore, the βγ subunits of the G protein can activate other downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which can influence gene expression and cell growth.[21][22][23]
Caption: 5-HT1D receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay.
Caption: Workflow for a radioligand binding assay.
Logical Relationship: Agonist vs. Antagonist Action
This diagram illustrates the fundamental difference in the actions of agonists and antagonists at the 5-HT1D receptor.
Caption: Agonist vs. Antagonist receptor interaction.
References
- 1. Effects of PNU-109,291, a selective 5-HT1D receptor agonist, on electrically induced dural plasma extravasation and capsaicin-evoked c-fos immunoreactivity within trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sumatriptan: a selective 5-hydroxytryptamine receptor agonist for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promotion of cell growth by stimulation of cloned human 5-HT1D receptor sites in transfected C6-glial cells is highly sensitive to intrinsic activity at 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-clinical pharmacology of zolmitriptan (Zomig; formerly 311C90), a centrally and peripherally acting 5HT1B/1D agonist for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of zolmitriptan and its clinical applications in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zolmitriptan | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative autoradiography of 5-CT-sensitive (5-HT1D) and 5-CT-insensitive (5-HT1E) serotonin receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 14. caymanchem.com [caymanchem.com]
- 15. apexbt.com [apexbt.com]
- 16. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BRL-15572 - Wikipedia [en.wikipedia.org]
- 18. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Serotonin type-1D receptor stimulation of A-type K(+) channel decreases membrane excitability through the protein kinase A- and B-Raf-dependent p38 MAPK pathways in mouse trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-109291: A Comparative Analysis of its Cross-reactivity with Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PNU-109291's binding affinity and selectivity across various serotonin (B10506) (5-HT) receptor subtypes. The information is intended to assist researchers in evaluating its potential for target-specific applications and to anticipate potential off-target effects.
Summary of PNU-109291's Serotonin Receptor Binding Profile
PNU-109291 is a potent and highly selective agonist for the serotonin 5-HT1D receptor. Available data demonstrates its significant preference for the 5-HT1D subtype over other serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. For several other 5-HT receptor subtypes, including 5-HT1B, 5-HT1E, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7, PNU-109291 has been reported to have no significant activity.
Quantitative Comparison of Binding Affinities
The following table summarizes the known binding affinities and selectivity of PNU-109291 for various serotonin receptors. The data is compiled from publicly available pharmacological data.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. 5-HT1D | Reference |
| 5-HT1D | High Affinity (Specific value not available in searched literature) | - | |
| 5-HT1A | >600-fold lower than 5-HT1D | >600-fold | |
| 5-HT2A | >600-fold lower than 5-HT1D | >600-fold | |
| 5-HT1B | No Activity Reported | - | |
| 5-HT1E | No Activity Reported | - | |
| 5-HT2B | No Activity Reported | - | |
| 5-HT2C | No Activity Reported | - | |
| 5-HT6 | No Activity Reported | - | |
| 5-HT7 | No Activity Reported | - |
Note: While specific Ki values were not found in the available literature for all receptor subtypes, the provided selectivity data gives a strong indication of PNU-109291's specificity. "No Activity Reported" suggests that in the binding assays performed, PNU-109291 did not show significant displacement of the radioligand for that particular receptor subtype. Further studies would be required to determine the precise Ki values for these receptors.
Experimental Protocols
The binding affinity of PNU-109291 and its cross-reactivity with other serotonin receptors are typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Competitive Radioligand Binding Assay
This in vitro assay measures the ability of a test compound (PNU-109291) to displace a radiolabeled ligand that is known to bind with high affinity to a specific receptor subtype.
1. Materials:
- Receptor Source: Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells).
- Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [3H]-GR125743 for 5-HT1D receptors).
- Test Compound: PNU-109291.
- Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl2, CaCl2) and protease inhibitors.
- Scintillation Cocktail: For detection of radioactivity.
- Glass Fiber Filters: To separate bound from free radioligand.
2. Procedure:
- Incubation: A constant concentration of the radioligand and varying concentrations of the test compound (PNU-109291) are incubated with the cell membranes in the assay buffer.
- Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
- Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
3. Data Analysis:
- The amount of radioactivity on the filters is inversely proportional to the binding affinity of the test compound.
- The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
- The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway of 5-HT1D Receptor
Caption: Simplified signaling pathway of the 5-HT1D receptor.
PNU-109291 vs. Non-Triptan Migraine Therapies: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of PNU-109291, a selective 5-HT1D receptor agonist, and the clinical efficacy of modern non-triptan migraine therapies. The data presented is intended to offer a quantitative and methodological overview to inform research and drug development in the field of migraine treatment. It is crucial to note the inherent limitations of comparing preclinical animal data with human clinical trial results.
Executive Summary
PNU-109291 demonstrated potent inhibition of dural neurogenic inflammation in preclinical models, a key process in migraine pathophysiology. However, clinical development of selective 5-HT1D agonists like PNU-109291 for migraine has not progressed, and no clinical efficacy data is publicly available. In contrast, newer non-triptan therapies, including CGRP receptor antagonists (gepants) and selective serotonin (B10506) 5-HT1F receptor agonists (ditans), have undergone extensive clinical evaluation and have demonstrated efficacy in the acute treatment of migraine in adults. This guide juxtaposes the preclinical profile of PNU-109291 with the clinical outcomes of lasmiditan (B1674530) (a ditan), ubrogepant, and rimegepant (B610484) (gepants).
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key efficacy data for PNU-109291 (preclinical) and selected non-triptan therapies (clinical).
Table 1: Preclinical Efficacy of PNU-109291 in a Guinea Pig Model of Migraine
| Parameter | Method | Result | Citation |
| Inhibition of Dural Plasma Extravasation | Electrical stimulation of the trigeminal ganglion | IC50: 4.2 nmol/kg (s.c.) | [1] |
| Reduction of c-fos Immunoreactivity | Intracisternal capsaicin (B1668287) administration | >50% reduction in c-fos positive cells in the trigeminal nucleus caudalis at ≥122.2 nmol/kg (s.c.) | [1] |
Note: Data for PNU-109291 is derived from animal models and is not directly comparable to human clinical efficacy.
Table 2: Clinical Efficacy of Lasmiditan (CENTURION Trial)
| Endpoint (at 2 hours post-dose, First Attack) | Placebo (n=489) | Lasmiditan 100 mg (n=485) | Lasmiditan 200 mg (n=497) | Citation |
| Pain Freedom | 12.0% | 29.4% | 32.9% | [2][3][4] |
| Freedom from Most Bothersome Symptom | 29.1% | 40.8% | 40.9% | [2][3][4] |
Table 3: Clinical Efficacy of Ubrogepant (ACHIEVE I & II Pooled Data)
| Endpoint (at 2 hours post-dose) | Placebo (n=1122) | Ubrogepant 50 mg (n=1118) | Ubrogepant 100 mg (n=557) | Citation |
| Pain Freedom | 13.0% | 20.5% | 21.2% | [5][6][7] |
| Freedom from Most Bothersome Symptom | 27.6% | 38.7% | 37.7% | [5][6][7] |
Table 4: Clinical Efficacy of Rimegepant (Phase 3 Trial)
| Endpoint (at 2 hours post-dose) | Placebo (n=682) | Rimegepant 75 mg (n=669) | Citation |
| Pain Freedom | 11% | 21% | [8] |
| Freedom from Most Bothersome Symptom | 27% | 35% | [8] |
Experimental Protocols
PNU-109291 Preclinical Studies
1. Dural Plasma Extravasation Model (Guinea Pig)
This model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key feature of migraine.
-
Animal Model: Male guinea pigs.
-
Anesthesia: Anesthesia is induced and maintained to ensure the animal remains unresponsive to noxious stimuli throughout the experiment.
-
Surgical Preparation: The trachea is cannulated for artificial ventilation. A femoral vein is cannulated for drug and tracer administration, and a femoral artery for blood pressure monitoring. The animal is placed in a stereotaxic frame.
-
Trigeminal Ganglion Stimulation: A craniotomy is performed to expose the trigeminal ganglion. A stimulating electrode is lowered into the ganglion.
-
Tracer Administration: A radiolabeled tracer, such as [¹²⁵I]-bovine serum albumin, is injected intravenously.
-
Stimulation and Drug Administration: The trigeminal ganglion is electrically stimulated (e.g., 5 Hz, 1 ms (B15284909) pulse duration, 200-400 µA for 5 minutes) to induce plasma protein extravasation. PNU-109291 or vehicle is administered subcutaneously prior to stimulation.[1]
-
Quantification: After a circulation period, the animal is euthanized, and the dura mater is removed. The radioactivity in the dural tissue is measured using a gamma counter to quantify the amount of plasma extravasation. The ratio of extravasation in the stimulated versus the unstimulated side is calculated. The IC50 value represents the concentration of the drug that inhibits 50% of the extravasation response.[1][9][10][11]
2. c-fos Immunoreactivity in the Trigeminal Nucleus Caudalis (Guinea Pig)
This method is used to identify neurons that have been activated by a nociceptive stimulus, providing a measure of the central effects of a compound.
-
Animal Model: Male guinea pigs.
-
Nociceptive Stimulation: A chemical stimulus, such as capsaicin, is administered intracisternally to activate trigeminal afferents.[1]
-
Drug Administration: PNU-109291 or vehicle is administered subcutaneously before and after the capsaicin injection.[1]
-
Tissue Processing: Two hours after the stimulus, the animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brainstem is removed and post-fixed.
-
Immunohistochemistry: The brainstem is sectioned, and the sections containing the trigeminal nucleus caudalis (TNC) are processed for c-fos immunohistochemistry. This involves incubation with a primary antibody against the c-Fos protein, followed by a secondary antibody conjugated to a detectable marker (e.g., a fluorescent tag or an enzyme for colorimetric detection).[12][13][14]
-
Quantification: The number of c-Fos-immunoreactive (c-Fos positive) neurons in the TNC is counted under a microscope. A reduction in the number of c-Fos positive cells in the drug-treated group compared to the vehicle group indicates an inhibitory effect on neuronal activation.[1][12]
Non-Triptan Therapies Clinical Trials (General Methodology)
1. Study Design
The efficacy of lasmiditan, ubrogepant, and rimegepant was established in multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[2][5][8]
-
Patient Population: Adult patients with a history of migraine with or without aura, typically experiencing 2 to 8 migraine attacks per month.[2][6]
-
Randomization: Patients are randomly assigned to receive the investigational drug at one or more dose levels or a matching placebo.
-
Treatment: Patients are instructed to treat a single migraine attack of moderate to severe pain intensity.
-
Data Collection: Patients record their symptoms and the time of drug administration in an electronic diary.
2. Efficacy Endpoints
The primary and key secondary efficacy endpoints are typically assessed at 2 hours post-dose and include:
-
Pain Freedom: A reduction in headache severity from moderate or severe to no pain.[2][5][8]
-
Freedom from Most Bothersome Symptom (MBS): The absence of the patient-identified most bothersome symptom (from a choice of photophobia, phonophobia, or nausea).[2][5][8]
Mandatory Visualization
References
- 1. The anti-migraine 5-HT1B/1D agonist rizatriptan inhibits neurogenic dural vasodilation in anaesthetized guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, controlled trial of lasmiditan over four migraine attacks: Findings from the CENTURION study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Randomized, controlled trial of lasmiditan over four migraine attacks: Findings from the CENTURION study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. news.abbvie.com [news.abbvie.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy, safety, and tolerability of rimegepant orally disintegrating tablet for the acute treatment of migraine: a randomised, phase 3, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinal plasma extravasation in animals but not in humans: implications for the pathophysiology of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurogenically mediated plasma extravasation in dura mater: effect of ergot alkaloids. A possible mechanism of action in vascular headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Attenuation of Fos-like immunoreactivity in the trigeminal nucleus caudalis following trigeminovascular activation in the anaesthetised guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Head-to-Head Comparison: PNU-109291 vs. Zolmitriptan in 5-HT Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent 5-hydroxytryptamine (5-HT) receptor agonists: PNU-109291 and zolmitriptan (B1197). The focus is on their respective performance as it relates to the 5-HT1D receptor, a key target in migraine therapy. This document synthesizes available preclinical data to offer a comparative overview of their binding affinities, functional activities, and in vivo efficacy, supported by detailed experimental protocols and signaling pathway visualizations.
Executive Summary
PNU-109291 distinguishes itself as a highly selective 5-HT1D receptor agonist, exhibiting a remarkable 5000-fold selectivity for the 5-HT1D subtype over the 5-HT1B receptor. In contrast, zolmitriptan is a potent dual agonist, targeting both 5-HT1B and 5-HT1D receptors, and also displays affinity for the 5-HT1F receptor. This fundamental difference in receptor selectivity is a critical determinant of their respective pharmacological profiles and potential therapeutic applications. While direct head-to-head comparative studies with quantitative data from the same experiments are limited in the public domain, this guide compiles and presents the available data to facilitate an informed comparison.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for PNU-109291 and zolmitriptan. It is important to note that the data for each compound are derived from separate studies, and direct quantitative comparisons should be made with this in mind.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Ki (nM) | Reference |
| PNU-109291 | 5-HT1D | Primate | - | [1][2] |
| 5-HT1B | Primate | - (5000-fold lower affinity than for 5-HT1D) | [1][2] | |
| Zolmitriptan | h5-HT1D | Human | 0.63 | [3] |
| h5-HT1B | Human | 5.01 | [3] | |
| h5-HT1F | Human | 63.09 | [3] |
Table 2: In Vivo Efficacy in Dural Plasma Extravasation Model
| Compound | Species | Route of Administration | IC50 / ED50 | Reference |
| PNU-109291 | Guinea Pig | Subcutaneous | IC50: 4.2 nmol/kg | [1][2][4] |
| Zolmitriptan | Guinea Pig | - | - | [3] |
Note: While zolmitriptan is known to inhibit trigeminal nerve stimulation-mediated neurogenic plasma protein extravasation, a specific IC50 or ED50 value from a comparable study to that of PNU-109291 was not found in the searched literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: GTPγS Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of PNU-109291 and zolmitriptan for 5-HT1D and 5-HT1B receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human recombinant 5-HT1D or 5-HT1B receptors are prepared. This typically involves homogenizing the cells in a buffered solution and isolating the membrane fraction through centrifugation.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl containing MgCl2 and other additives, is used to maintain pH and ionic strength.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor, such as [3H]5-HT, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (PNU-109291 or zolmitriptan).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation: Bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Binding Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of PNU-109291 and zolmitriptan at the 5-HT1D receptor.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the 5-HT1D receptor are prepared.
-
Assay Buffer: A buffer containing GDP, MgCl2, and NaCl is used. GDP is necessary to maintain the G protein in its inactive state.
-
Radioligand: [35S]GTPγS, a non-hydrolyzable analog of GTP, is used.
-
Agonist Stimulation: The membranes are incubated with a fixed concentration of [35S]GTPγS and varying concentrations of the agonist (PNU-109291 or zolmitriptan).
-
Incubation: The reaction is carried out at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Separation: The assay is terminated by rapid filtration to separate the [35S]GTPγS-bound G proteins from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured.
-
Data Analysis: The amount of [35S]GTPγS binding is plotted against the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
In Vivo Dural Plasma Extravasation Model
Objective: To evaluate the in vivo efficacy of PNU-109291 and zolmitriptan in a model of migraine.
Methodology:
-
Animal Model: Anesthetized guinea pigs are commonly used for this model.
-
Surgical Preparation: The trigeminal ganglion is surgically exposed for electrical stimulation. A femoral vein is cannulated for the administration of compounds and a tracer.
-
Tracer Administration: A radiolabeled tracer, such as [125I]-bovine serum albumin, is injected intravenously.
-
Trigeminal Ganglion Stimulation: The trigeminal ganglion is electrically stimulated, which induces neurogenic inflammation and extravasation of the radiolabeled tracer into the dura mater.
-
Compound Administration: PNU-109291 or zolmitriptan is administered (e.g., subcutaneously or intravenously) at various doses prior to trigeminal stimulation.
-
Sample Collection: After a set period of stimulation, the animal is euthanized, and the dura mater is dissected.
-
Quantification: The amount of radioactivity in the dural tissue is measured to quantify the extent of plasma extravasation.
-
Data Analysis: The inhibitory effect of the test compound is calculated by comparing the amount of extravasation in treated animals to that in vehicle-treated control animals. Dose-response curves are generated to determine the IC50 or ED50 value.
Conclusion
PNU-109291 and zolmitriptan represent two distinct approaches to targeting the 5-HT1D receptor for the potential treatment of migraine. PNU-109291's high selectivity for the 5-HT1D receptor suggests a more targeted mechanism of action, potentially minimizing off-target effects associated with 5-HT1B receptor activation, such as vasoconstriction. Zolmitriptan, as a potent 5-HT1B/1D agonist, has a well-established clinical profile in migraine treatment.[5][6][7][8] The choice between a highly selective 5-HT1D agonist and a dual 5-HT1B/1D agonist will depend on the specific therapeutic strategy and the desired balance between efficacy and potential side effects. The data and protocols presented in this guide provide a foundation for further research and development in this critical area of neuroscience.
References
- 1. Effects of PNU-109,291, a selective 5-HT1D receptor agonist, on electrically induced dural plasma extravasation and capsaicin-evoked c-fos immunoreactivity within trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Zolmitriptan | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Zolmitriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The clinical pharmacokinetics of zolmitriptan | Semantic Scholar [semanticscholar.org]
- 7. Zolmitriptan intranasal: a review of the pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic evaluation of zolmitriptan for the treatment of migraines - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU109291: An Uncompromising Negative Control for 5-HT1B Receptor Studies
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of serotonin (B10506) receptor research, the specificity of pharmacological tools is paramount. For scientists investigating the 5-HT1B receptor, a G-protein coupled receptor implicated in a range of physiological and pathological processes including migraine, depression, and anxiety, the use of a reliable negative control is crucial to validate experimental findings. This guide provides an objective comparison of PNU109291 as a negative control for 5-HT1B receptor studies, evaluating its performance against alternative compounds and presenting supporting experimental data and detailed protocols.
This compound: A Highly Selective Ligand with No Affinity for 5-HT1B Receptors
This compound is a potent and highly selective agonist for the 5-HT1D receptor. Crucially for its use as a negative control in 5-HT1B receptor studies, this compound exhibits no significant binding affinity or functional activity at the 5-HT1B receptor subtype. This remarkable selectivity ensures that any observed effects in an experimental system are not mediated by the 5-HT1B receptor, thereby providing a clean baseline and validating the specificity of the 5-HT1B-active compounds being investigated.
Comparison with Alternative Negative Controls
While this compound serves as an excellent negative control due to its inertness at the 5-HT1B receptor, alternative compounds, typically selective 5-HT1B receptor antagonists, can also be employed for this purpose. These antagonists, by blocking the receptor, can also serve as a baseline to compare the effects of 5-HT1B agonists. The choice of a negative control will depend on the specific experimental design.
Here, we compare the key pharmacological parameters of this compound with two well-characterized 5-HT1B receptor antagonists, SB-216641 and GR 127935.
| Compound | Target Receptor | Primary Activity | 5-HT1B Receptor Affinity (pKi) | Selectivity for 5-HT1B |
| This compound | 5-HT1D | Agonist | Negligible | Highly selective for 5-HT1D over 5-HT1B |
| SB-216641 | 5-HT1B | Antagonist | ~9.0[1] | ~25-fold over 5-HT1D[1][2] |
| GR 127935 | 5-HT1B/1D | Antagonist | High (specific pKi not readily available in searches) | Potent 5-HT1B and 5-HT1D antagonist |
Note: The data presented is compiled from various sources and direct head-to-head comparative studies of these specific compounds in the same assays were not identified in the literature search.
Experimental Workflows and Signaling Pathways
To effectively utilize this compound as a negative control, it is essential to understand the experimental context and the underlying signaling pathways of the 5-HT1B receptor.
Experimental Workflow for 5-HT1B Receptor Binding Assay
Workflow for a typical 5-HT1B radioligand binding experiment.
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by an agonist, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Simplified 5-HT1B receptor signaling cascade.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT1B Receptor
Objective: To determine the binding affinity of a test compound for the 5-HT1B receptor. This compound is used as a negative control to ensure that the binding assay is specific for the 5-HT1B receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1B receptor (e.g., HEK293 or CHO cells) or from brain tissue known to express 5-HT1B receptors (e.g., striatum).
-
Radioligand: A selective 5-HT1B receptor radioligand (e.g., [³H]GR125743 or [¹²⁵I]iodocyanopindolol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT1B ligand (e.g., serotonin or GR 127935).
-
Test Compounds: this compound and the compound(s) of interest.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Membranes + Radioligand + Non-specific Binding Control.
-
Test Compound: Membranes + Radioligand + varying concentrations of the test compound.
-
Negative Control: Membranes + Radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound or this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). This compound should not displace the radioligand, resulting in a flat line at 100% specific binding.
-
Calculate the Ki (inhibition constant) for the test compound using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay for 5-HT1B Receptor Functional Activity
Objective: To measure the activation of G-proteins coupled to the 5-HT1B receptor in response to an agonist. This compound is used as a negative control to demonstrate that it does not induce G-protein activation via the 5-HT1B receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1B receptor.
-
[³⁵S]GTPγS: A non-hydrolyzable analog of GTP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine diphosphate (B83284) (typically 10-30 µM).
-
Agonist: A known 5-HT1B receptor agonist (e.g., CP-94253) as a positive control.
-
Test Compounds: this compound and the compound(s) of interest.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, set up triplicate wells containing:
-
Membranes, assay buffer, and GDP.
-
Add varying concentrations of the test compound, this compound, or the positive control agonist.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 30-60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters and count the radioactivity as previously described.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound (in cpm or dpm) against the log concentration of the agonist.
-
The positive control should produce a dose-dependent increase in [³⁵S]GTPγS binding.
-
This compound should show no increase in [³⁵S]GTPγS binding above the basal level, confirming its lack of agonist activity at the 5-HT1B receptor.
-
cAMP Functional Assay for 5-HT1B Receptor Activity
Objective: To measure the inhibition of adenylyl cyclase activity, and thus the reduction of intracellular cAMP levels, following 5-HT1B receptor activation. This compound is used to demonstrate its inability to modulate cAMP levels through the 5-HT1B receptor.
Materials:
-
Cell Line: A cell line stably expressing the 5-HT1B receptor (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.
-
Agonist: A known 5-HT1B receptor agonist as a positive control.
-
Test Compounds: this compound and the compound(s) of interest.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.
-
Compound Treatment:
-
Pre-treat the cells with varying concentrations of the test compound, this compound, or the positive control agonist for a specific duration.
-
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP levels.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the agonist.
-
The positive control agonist should produce a dose-dependent decrease in forskolin-stimulated cAMP levels.
-
This compound should have no effect on forskolin-stimulated cAMP levels, demonstrating its lack of functional activity at the 5-HT1B receptor.
-
Conclusion
This compound stands out as an exemplary negative control for 5-HT1B receptor research due to its high selectivity for the 5-HT1D receptor and its documented lack of interaction with the 5-HT1B subtype. Its use in binding and functional assays provides researchers with a robust tool to ensure the specificity of their findings and to confidently attribute observed effects to the 5-HT1B receptor. By incorporating this compound alongside appropriate positive controls and alternative negative controls like selective antagonists, researchers can build a comprehensive and rigorous experimental framework for dissecting the complex roles of the 5-HT1B receptor in health and disease.
References
Safety Operating Guide
Proper Disposal of PNU109291: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of PNU109291, a potent and selective 5-HT1D receptor agonist. Adherence to these procedures is vital for personnel safety and environmental protection. All disposal procedures must comply with local, state, and federal regulations.
Chemical and Physical Properties Overview
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Data |
| Molecular Formula | C₂₄H₃₁N₃O₃ |
| Molecular Weight | 409.52 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 100 mM) |
| Storage | Store at +4°C |
Step-by-Step Disposal Procedures
The following procedures provide a general framework for the disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Disposal of Solid this compound Waste
-
Categorization : Unused or expired solid this compound should be treated as hazardous chemical waste.
-
Packaging :
-
If possible, dispose of the compound in its original, clearly labeled container.
-
If repackaging is necessary, use a container that is compatible with the chemical, such as a glass or polyethylene (B3416737) bottle with a secure, screw-on cap. The container must be in good condition, with no cracks or leaks.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Do not use abbreviations.
-
Indicate the quantity of the waste.
-
-
Storage : Store the sealed hazardous waste container in a designated satellite accumulation area. Ensure the storage area is secure and away from incompatible materials.
-
Collection : Contact your institution's EHS department to schedule a pickup for hazardous waste.
Disposal of this compound Solutions
-
Categorization : Solutions of this compound, including those in solvents like DMSO or ethanol, are to be treated as hazardous liquid chemical waste. Do not dispose of these solutions down the drain.
-
Packaging :
-
Use a leak-proof container with a secure screw-on cap. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Ensure the container is compatible with the solvent used (e.g., polyethylene for many organic solvents).
-
-
Labeling :
-
Label the container with "Hazardous Waste."
-
List all contents, including the full chemical name "this compound" and the solvent(s) with their approximate concentrations or volumes.
-
-
Storage : Store the liquid hazardous waste container in a designated satellite accumulation area, using secondary containment (such as a larger, chemically resistant tray or tub) to prevent spills.
-
Collection : Arrange for pickup by your institution's EHS department.
Disposal of Contaminated Materials
-
Solid Contaminated Waste : Items such as gloves, pipette tips, and empty vials that have come into direct contact with this compound should be considered chemically contaminated solid waste. Collect this waste in a designated, clearly labeled, and sealed plastic bag or container. Dispose of it through your institution's hazardous waste program.
-
Empty Containers : An "empty" this compound container must be triple-rinsed with a suitable solvent (such as ethanol or another appropriate solvent in which this compound is soluble) before it can be considered for regular disposal.[1] The rinsate from this process must be collected and disposed of as hazardous liquid chemical waste.[2] After triple-rinsing and air-drying in a ventilated area (like a fume hood), deface or remove the original label. The container may then be disposed of in the regular trash or recycling, in accordance with institutional policies.
Experimental Protocols
While specific experimental protocols involving this compound are diverse, the disposal procedures outlined above are applicable to the resulting waste streams. For instance, in a typical in-vitro experiment, any remaining stock solutions of this compound in DMSO or ethanol, as well as any media or buffers containing the compound, should be collected as hazardous liquid waste. All disposable labware that came into contact with this compound, such as pipette tips and culture plates, should be collected as contaminated solid waste.
This compound Disposal Workflow
Caption: Decision workflow for the proper segregation and disposal of different types of this compound waste.
By following these procedures and consulting with your institutional safety office, you can ensure the safe and compliant disposal of this compound waste, contributing to a secure laboratory environment.
References
Essential Safety and Logistical Information for Handling PNU109291
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal procedures for the handling of PNU109291, a potent and selective 5-HT1D receptor agonist. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following best practices for handling potent, biologically active compounds should be strictly observed. These recommendations are based on general laboratory safety principles and should be supplemented with a compound-specific risk assessment before any work begins.
Personal Protective Equipment (PPE):
A thorough risk assessment should be conducted to determine the specific PPE required for the planned procedures. However, as a minimum, the following should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn. Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Body Protection: A lab coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a certified fume hood.
Handling Procedures:
-
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Prevent the formation of dust and aerosols.
-
Use designated equipment and glassware for handling this compound.
-
Ensure a safety shower and eyewash station are readily accessible.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 409.52 g/mol |
| Formula | C24H31N3O3 |
| Purity | ≥98% |
| Storage Temperature | +4°C |
Experimental Protocol: In Vivo Inhibition of Dural Plasma Extravasation
This protocol is adapted from a study demonstrating the effects of this compound on dural plasma extravasation in guinea pigs.[1]
Objective: To assess the in vivo efficacy of this compound in inhibiting neurogenic inflammation in the dura mater.
Materials:
-
This compound
-
Male guinea pigs
-
[125I]-labeled bovine serum albumin
-
Anesthetic agents
-
Surgical equipment for trigeminal ganglion stimulation
-
Gamma counter
Methodology:
-
Anesthetize male guinea pigs according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgically expose the trigeminal ganglion for electrical stimulation.
-
Administer [125I]-labeled bovine serum albumin intravenously.
-
Administer this compound subcutaneously at various doses.
-
After a predetermined time, electrically stimulate the trigeminal ganglion to induce dural plasma extravasation.
-
Collect dural tissue samples.
-
Quantify the amount of [125I]-labeled bovine serum albumin in the dura mater using a gamma counter to determine the extent of plasma extravasation.
-
Compare the results from this compound-treated animals to a control group to determine the dose-dependent inhibitory effect.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action:
This compound is a potent and selective agonist for the 5-HT1D receptor. The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that, upon activation, can lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in the modulation of neurotransmitter release and the inhibition of neurogenic inflammation.
Caption: this compound signaling pathway via the 5-HT1D receptor.
Experimental Workflow for In Vivo Study:
The following diagram outlines the logical flow of the experimental protocol described above.
Caption: Workflow for assessing this compound's effect on dural plasma extravasation.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.), weigh boats, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
